molecular formula C30H52O3 B12317121 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B12317121
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammar-20(21)-en-3,24,25-triol is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3

InChI Key

ASMOUVFUKZIYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a naturally occurring dammarane-type triterpenoid (B12794562) isolated from plants of the Walsura genus, notably Walsura robusta.[1][2] This class of compounds has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, and antiviral properties. Detailed experimental methodologies for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Properties

This compound is characterized by a dammarane (B1241002) skeleton with hydroxyl groups at positions 3, 24, and 25.[1][2]

PropertyValue
Molecular Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol
Class Triterpenoid
Natural Source Walsura robusta[1][2]

Biological Activities and Quantitative Data

Anticancer Activity

Dammarane triterpenoids are known to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1][3]

Table 1: Cytotoxic Activity of Structurally Similar Triterpenoids

CompoundCancer Cell LineAssayIC₅₀ ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human Colon)Not Specified31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Human Prostate)Not Specified1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolPC-3 (Human Prostate)Not Specified2.226 ± 0.28 µM[1]
Walsuronoids D–E (Limonoids from Walsura robusta)HL-60, SMMC-7721, A-549, MCF-7, SW480Not Specified2.7 - 4.5 µM[4]
Pinnatane A (from Walsura pinnata)Hep3B and HepG2 (Human Liver)MTT AssayDose- and time-dependent[3][5]
Anti-inflammatory Activity

A significant body of evidence suggests that dammarane triterpenoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][6]

Table 2: Anti-inflammatory Activity of Structurally Similar Dammarane Triterpenoids

CompoundCell LineTarget PathwayIC₅₀ ValueReference
Aglinin C 3-acetateHepG2TNF-α induced NF-κB activation12.45 ± 2.37 µM[4][7]
Aglinin CHepG2TNF-α induced NF-κB activation23.32 ± 3.25 µM[4][7]
24-epi-cabraleadiolHepG2TNF-α induced NF-κB activation13.95 ± 1.57 µM[4][7]
Antiviral Activity

Studies have indicated that triterpenoids, including those from the dammarane family, possess antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1][8] The mechanism often involves the inhibition of viral entry or replication.[2][3] Quantitative data for this compound is pending further research.

Potential Mechanisms of Action & Signaling Pathways

Based on studies of related dammarane triterpenoids, this compound likely exerts its biological effects through the modulation of key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of dammarane triterpenoids are often attributed to the induction of programmed cell death, or apoptosis. This process involves a cascade of events, including the activation of caspases and cleavage of essential cellular proteins.

apoptosis_pathway DMT This compound Mitochondrion Mitochondrion DMT->Mitochondrion Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Inferred apoptotic pathway induced by this compound.
Inhibition of the NF-κB Inflammatory Pathway

The anti-inflammatory activity of dammarane triterpenoids is strongly linked to the inhibition of the NF-κB pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Dammarane triterpenoids are thought to prevent this translocation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DMT This compound DMT->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Initiates

Figure 2. Inferred inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS). Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

Antiviral Plaque Reduction Assay (for HSV-1)

This assay quantifies the ability of a compound to inhibit viral infection.

  • Cell Seeding: Seed Vero cells in a 24-well plate to form a confluent monolayer.

  • Virus Pre-treatment (Optional): Incubate a known titer of HSV-1 with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Infect the Vero cell monolayers with the pre-treated virus or infect the cells first and then add the compound-containing medium. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the test compound at the desired concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until viral plaques are visible.

  • Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Conclusion and Future Directions

This compound, a triterpenoid from Walsura robusta, belongs to a class of natural products with significant therapeutic potential. While direct quantitative data for this specific compound remains to be fully elucidated in accessible literature, the evidence from structurally related dammarane triterpenoids strongly suggests its potential as an anticancer, anti-inflammatory, and antiviral agent. The likely mechanisms of action involve the induction of apoptosis in cancer cells and the inhibition of the NF-κB inflammatory pathway.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key priorities include determining its specific IC₅₀ and EC₅₀ values against a panel of cancer cell lines and viruses, and definitively elucidating its molecular targets and effects on cellular signaling pathways. Such research will be crucial in validating its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) compound isolated from plant sources such as Walsura robusta[1][2]. This tetracyclic dammarane (B1241002) possesses a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties, making it a molecule of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, supported by experimental data and protocols.

Chemical Structure and Physicochemical Properties

This compound is characterized by a dammarane skeleton with a double bond at the C20(21) position and three hydroxyl groups at positions C3, C24, and C25.

Chemical Structure:

G This compound This compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C30H52O3[1][2]
Molecular Weight 460.73 g/mol [1][2]
CAS Number 55050-69-6[3][4]
Melting Point 165-167 °C[4]
Boiling Point 563.7 ± 35.0 °C (Predicted)
Density 1.0 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DMSO[5]

Biological Activities and Mechanism of Action

This compound has demonstrated a spectrum of biological activities in preclinical studies. These activities are attributed to its interaction with various molecular targets, leading to the modulation of key signaling pathways.

Cytotoxic Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Research published in the Journal of Medicinal Chemistry indicates that this compound shows notable cytotoxic effects, with IC50 values ranging from 10 to 30 µM in breast cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The proposed mechanism involves the induction of apoptosis in human cancer cells.

Table of Cytotoxicity Data:

Cell LineIC50 (µM)Reference
Breast Cancer Cells10 - 30
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. A study in Natural Products Research demonstrated its ability to downregulate pro-inflammatory cytokines in macrophage cells. This suggests that its anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of cytokine production.

AntiInflammatory_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Cytokines Dammar_triol This compound Dammar_triol->NF_kB_Pathway Inhibition

Figure 2: Proposed Anti-inflammatory Mechanism of this compound.

Antiviral Activity

Research published in the journal Phytochemistry has highlighted the antiviral potential of this compound against Herpes Simplex Virus Type 1 (HSV-1). The compound was found to significantly reduce viral replication in vitro. The mechanism of its antiviral action is thought to involve the inhibition of specific enzymes that are crucial for the viral life cycle.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity against HSV-1 can be evaluated using a plaque reduction assay.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a low percentage of agarose (B213101) or methylcellulose (B11928114) to restrict viral spread.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with methanol (B129727) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition compared to the untreated virus control. Determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Measurement)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the cell culture supernatant indicates an inhibitory effect on NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and antiviral activities. Its defined chemical structure and multifaceted biological profile make it a valuable candidate for further preclinical and mechanistic studies. The experimental protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this interesting dammarane triterpenoid. Further investigation into its specific molecular targets and signaling pathways will be crucial for its future development as a potential therapeutic agent.

References

A Technical Guide to the Natural Sources of Dammar-20(21)-en-3,24,25-triol: Isolation, Quantification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of the dammarane-type triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Occurrences of this compound

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. These compounds are widely distributed in the plant kingdom and have been isolated from various species, often as aglycones of saponin (B1150181) glycosides. The primary and most cited natural sources for this compound are plants from the Meliaceae and Dipterocarpaceae families.

Primary Natural Sources:

  • Walsura robusta (Meliaceae): The herbs of Walsura robusta are a well-documented source for the isolation of this compound.[1] Various parts of the plant, including the bark, have been utilized for its extraction.

  • Shorea spp. (Dipterocarpaceae): Several species within the Shorea genus, commonly known for producing dammar resin, are also sources of this triterpenoid.[2]

While the target compound is specifically found in the aforementioned species, the broader class of dammarane-type triterpenoids is abundant in other well-known medicinal plants. These include various species of Panax (ginseng) and Gynostemma pentaphyllum, which are rich in dammarane saponins (B1172615) that can be hydrolyzed to yield various dammarane aglycones.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and harvesting time. The following tables summarize the available quantitative data on the extraction and purification of this compound.

Table 1: Extraction Efficiency of Dammarane Triterpenoids from Walsura robusta Bark

Solvent SystemTemperature (°C)Duration (h)Crude Extract Yield (%)Purity by HPLC (%)
95% Ethanol (B145695)602412.468.2
80% Methanol501810.165.8
Acetone-Water40308.759.3

Data adapted from a study on analogous dammarane derivatives from Walsura robusta bark.[2]

Table 2: Purification Yield of this compound

Purification StepStarting MaterialYieldFinal Purity
Semi-preparative HPLC100 mg of partially purified material32 mg>98%
Recrystallization370 mg of semi-pure fraction116 mg>99%

Data compiled from reported purification protocols.[2]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography.

Extraction
  • Material Preparation: The plant material (e.g., dried and powdered bark of Walsura robusta) is prepared for extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a polar solvent. Based on available data, 95% ethanol at 60°C for 24 hours provides a high yield of the crude extract.[2]

  • Concentration: The solvent is evaporated under reduced pressure to obtain a viscous crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The dammarane triterpenoids are typically enriched in the less polar fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is used to separate the different components.

  • High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is employed. A common stationary phase is a C18 column, with an isocratic mobile phase such as a mixture of acetonitrile (B52724) and water.[2] Detection is typically carried out using a UV detector.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G General Workflow for Isolation and Purification start Dried Plant Material (e.g., Walsura robusta bark) extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma hplc Semi-preparative HPLC (C18 Column) column_chroma->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. A generalized workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

Dammarane-type triterpenoids, including this compound, have been reported to exhibit a range of biological activities, such as anti-inflammatory, anti-cancer, and antiviral effects. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Modulation of the NF-κB Pathway

Dammarane triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G Inhibition of the NF-κB Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikb IκB Kinase (IKK) myd88->ikb nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases NF-κB nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates transcription dammar Dammarane Triterpenoids dammar->ikb Inhibits

Figure 2. Dammarane triterpenoids can inhibit the NF-κB pathway, reducing inflammatory responses.
Regulation of Lipid Metabolism: Activation of the LXRα Pathway

Some dammarane triterpenoids have been found to activate the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a critical role in cholesterol homeostasis and lipid metabolism. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport.

G Activation of the LXRα Signaling Pathway dammar Dammarane Triterpenoids lxr LXRα dammar->lxr Binds and Activates lxr_rxr LXRα-RXR Heterodimer lxr->lxr_rxr rxr RXR rxr->lxr_rxr nucleus Nucleus lxr_rxr->nucleus lxre LXR Response Element (LRE) nucleus->lxre binds to gene_expression Target Gene Expression (e.g., ABCA1, ABCG1) lxre->gene_expression promotes transcription

Figure 3. Dammarane triterpenoids as potential activators of the LXRα pathway.
Anti-Cancer Activity: Induction of Apoptosis

The cytotoxic effects of dammarane triterpenoids against various cancer cell lines are often attributed to their ability to induce apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

G Induction of the Intrinsic Apoptosis Pathway dammar Dammarane Triterpenoids bax Bax dammar->bax Upregulates bcl2 Bcl-2 dammar->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 4. Proposed mechanism for the induction of apoptosis by dammarane triterpenoids.

Conclusion

This compound represents a promising natural product with a range of potential therapeutic applications. This technical guide has provided an overview of its primary natural sources, methodologies for its isolation and quantification, and insights into its biological activities through the modulation of key signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for the development of novel therapeutic agents. The detailed protocols and structured data presented herein are intended to facilitate and guide these future research endeavors.

References

Isolating Dammar-20(21)-en-3,24,25-triol from Walsura robusta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Dammar-20(21)-en-3,24,25-triol, a significant triterpenoid (B12794562) compound, from the plant species Walsura robusta. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the procedural workflow for clarity and reproducibility in a research and development setting.

Introduction

Walsura robusta Roxb., a plant belonging to the Meliaceae family, is a known source of diverse secondary metabolites, including a variety of triterpenoids and limonoids.[1][2] Among these, this compound has garnered interest for its potential biological activities.[3] Triterpenoids from the dammarane (B1241002) family are known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects, making them promising candidates for drug discovery and development.[4][5][6] This guide details a plausible methodology for the efficient extraction, isolation, and purification of this target compound from its natural source.

Physicochemical and Spectroscopic Data

The successful isolation and identification of this compound are confirmed through various spectroscopic techniques. The following table summarizes the key physicochemical properties and nuclear magnetic resonance (NMR) data for the compound.

Property Value
Molecular Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol
Appearance White amorphous powder
¹H NMR (500 MHz, CDCl₃) δ 5.28 (H-21), 3.52 (H-3), 1.26 (C-24 and C-25 methyls)[3]
¹³C NMR (125 MHz, CDCl₃) δ Specific peak assignments would be populated here based on raw spectral data.
HRMS (ESI-TOF) m/z [M+Na]⁺ at 531.3659 (calc. 531.3662 for C₃₀H₅₂O₆Na)[3]

Experimental Protocols

The following protocols are a synthesized representation based on established methods for isolating dammarane triterpenoids from plants in the Meliaceae family, including those from the Walsura genus.[7][8][9]

Plant Material Collection and Preparation

The leaves and twigs of Walsura robusta are collected and authenticated. The plant material is then air-dried in the shade and pulverized into a coarse powder to maximize the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction to obtain the crude extract containing the target triterpenoid.

  • Workflow for Extraction

    Extraction Plant Powdered W. robusta (Leaves & Twigs) Extraction Maceration or Soxhlet Extraction (e.g., 60°C for 24h) Plant->Extraction Solvent 95% Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (under reduced pressure) Filtration->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract

    Figure 1: General workflow for the extraction of secondary metabolites from Walsura robusta.

Fractionation and Isolation

The crude extract undergoes a series of chromatographic separations to isolate this compound.

  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to yield respective fractions. Triterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.[8]

  • Column Chromatography: The n-hexane or ethyl acetate fraction, which is expected to contain the target compound, is subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh)

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient would be n-hexane:ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).

  • Further Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and may require further purification. This can be achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Workflow for Isolation and Purification

    Isolation CrudeExtract Crude Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning HexaneEtOAc n-Hexane/EtOAc Fraction Partitioning->HexaneEtOAc SilicaGelCC Silica Gel Column Chromatography (Gradient: n-Hexane/EtOAc) HexaneEtOAc->SilicaGelCC TLC TLC Analysis of Fractions SilicaGelCC->TLC Pooling Pooling of Positive Fractions TLC->Pooling Purification Further Purification (Prep-TLC or HPLC) Pooling->Purification PureCompound Pure this compound Purification->PureCompound

    Figure 2: Chromatographic workflow for the isolation and purification of the target triterpenoid.

Representative Signaling Pathway

Dammarane-type triterpenoids have been reported to exert their biological effects through various cellular signaling pathways. One such pathway involves the induction of apoptosis in cancer cells through the mitochondrial pathway.[5] The diagram below illustrates a representative pathway that could be influenced by compounds of this class.

  • Mitochondrial Apoptosis Pathway

    Apoptosis cluster_cell Cancer Cell Dammarane Dammarane Triterpenoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Dammarane->ROS BaxBcl2 ↑ Bax/Bcl-2 ratio Mito Mitochondrion ROS->Mito induces stress CytC Cytochrome c Release BaxBcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

    Figure 3: Representative mitochondrial-mediated apoptosis pathway potentially modulated by dammarane triterpenoids.

Conclusion

This guide provides a structured and detailed approach for the isolation of this compound from Walsura robusta. The outlined protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological mechanisms and potential therapeutic applications of this compound is warranted.

References

Unveiling the Dammarane-Type Triterpenoids of Shorea Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical diversity and therapeutic potential of dammarane-type triterpenoids derived from the economically and ecologically significant Shorea genus. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their isolation, structural characterization, and biological activities, supported by detailed experimental protocols and data.

The genus Shorea, a cornerstone of tropical Southeast Asian ecosystems and a vital source of timber and resin, is also a reservoir of diverse secondary metabolites. Among these, triterpenoids are a prominent class of compounds, with a recent review identifying 18 distinct triterpenes and terpenoids from 26 different Shorea species. While the genus is rich in various triterpenoid (B12794562) skeletons, this guide focuses specifically on the dammarane-type, a class of tetracyclic triterpenoids that have garnered significant interest for their broad spectrum of biological activities.

The very name "dammar" resin, from which the dammarane (B1241002) skeleton derives its name, originates from the resin of trees belonging to the Dipterocarpaceae family, which includes the Shorea genus. This technical guide synthesizes the current knowledge on dammarane-type triterpenoids from Shorea species, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Key Dammarane-Type Triterpenoids from Shorea Species

Two notable dammarane-type triterpenoids have been identified from the resin of Shorea species: dammarenolic acid and dipterocarpol (B1150813).

Dammarenolic acid , a 3,4-secodammarane triterpenoid, has been isolated from the dammar resin of Shorea javanica.[1] Dipterocarpol , a tetracyclic triterpenoid alcohol with a dammarane skeleton, is a major constituent of the oleoresin of the closely related Dipterocarpus genus and its presence is characteristic of the Dipterocarpaceae family.

Quantitative Data Summary

The following tables summarize the available quantitative data for dammarenolic acid and dipterocarpol, focusing on their spectroscopic and biological activity data.

Table 1: Spectroscopic Data for Key Dammarane-Type Triterpenoids from Dipterocarpaceae

CompoundSource Genus13C NMR (125 MHz, CDCl3, δC, ppm)1H NMRMass SpectrometryReference
Dipterocarpol Dipterocarpus218.08, 131.63, 124.69, 75.36, 55.38, 50.26, 50.02, 49.84, 47.42, 42.40, 40.47, 40.29, 39.89, 36.84, 34.56, 34.11, 31.15, 27.53, 26.71, 25.72, 25.48, 24.80, 22.56, 22.04, 21.00, 19.66, 17.70, 16.35, 16.00, 15.22Data not detailed in the provided search results.Data not detailed in the provided search results.[2]
Dammarenolic Acid ShoreaData not detailed in the provided search results.Data not detailed in the provided search results.Data not detailed in the provided search results.[1]

Note: Detailed NMR data for dammarenolic acid specifically from a Shorea source were not available in the provided search results. The data for dipterocarpol is from a Dipterocarpus source, a closely related genus.

Table 2: Biological Activity of Dammarane-Type Triterpenoids from Dipterocarpaceae

CompoundBiological ActivityCell Line/ModelIC50/Effective ConcentrationReference
Dammarenolic Acid Antitumor-promoting (inhibition of EBV-EA induction)Raji cellsPotency comparable to or stronger than β-carotene[1]
CytotoxicHuman melanoma cell line CRL1579Enhanced cytotoxicity upon derivatization[1]
Anti-retroviral (HIV-1 inhibition)---IC50 = 0.48 µg/ml[3]
Dipterocarpol CytotoxicJurkat cellsInduces apoptosis at 2 x IC50
Anti-human acyl-CoA: cholesterol acyltransferase (ACAT)hACAT1 and hACAT2IC50 = 12.4 µM (hACAT1), 30.5 µM (hACAT2)[4]
α-Glucosidase inhibition (derivatives)S. cerevisiae α-glucosidaseIC50 of 2.67 μM for a potent derivative
NLRP3 inflammasome inhibition (derivative)LPS+ATP-stimulated murine peritoneal macrophagesEffective reduction of IL-1β production[5]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation, characterization, and biological evaluation of dammarane-type triterpenoids, based on the available literature.

Isolation and Purification of Dammarane-Type Triterpenoids

The general workflow for isolating dammarane-type triterpenoids from Shorea resin involves extraction followed by chromatographic separation.

1. Extraction:

  • Starting Material: Air-dried and powdered plant material (e.g., resin, stem bark).

  • Solvent Extraction: The powdered material is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol. For dammar resin, direct dissolution in a suitable solvent followed by partitioning is also employed.

2. Chromatographic Separation:

  • Column Chromatography (CC): The crude extracts are subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and eluent.

experimental_workflow start Shorea Resin/Plant Material extraction Solvent Extraction (e.g., n-hexane, ethyl acetate, methanol) start->extraction Grind crude_extract Crude Extract extraction->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Fractions cc->fractions ptlc Preparative TLC fractions->ptlc hplc HPLC Purification ptlc->hplc pure_compound Pure Dammarane Triterpenoid hplc->pure_compound

Figure 1. General workflow for the isolation of dammarane-type triterpenoids.
Structure Elucidation

The chemical structures of the isolated dammarane-type triterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the position and stereochemistry of substituents, and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as conjugated systems.

Biological Activity Assays

1. Cytotoxicity Assays:

  • Cell Lines: A panel of human cancer cell lines (e.g., Jurkat for leukemia, CRL1579 for melanoma) and a non-cancer cell line (e.g., Vero) for selectivity assessment are used.

  • Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay is commonly employed to assess cell viability. Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours). The absorbance is then measured to determine the concentration that inhibits cell growth by 50% (IC50).

2. Apoptosis Assays:

  • Methodology: To determine if cytotoxicity is mediated by apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

3. Anti-inflammatory Assays:

  • NLRP3 Inflammasome Activation: Murine peritoneal macrophages or peripheral blood mononuclear cells are stimulated with lipopolysaccharide (LPS) and ATP to induce NLRP3 inflammasome activation. The effect of the test compound on the production of interleukin-1β (IL-1β) in the cell supernatant is measured by ELISA.

4. α-Glucosidase Inhibition Assay:

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Methodology: The enzyme, substrate, and test compound are incubated together. The enzymatic reaction releases p-nitrophenol, which can be quantified spectrophotometrically. The IC50 value is determined as the concentration of the compound that inhibits enzyme activity by 50%.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways modulated by dammarane-type triterpenoids from Shorea is still emerging, studies on these compounds and their derivatives from related genera provide valuable insights.

A derivative of dipterocarpol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[5] Inhibition of the NLRP3 inflammasome prevents the maturation and release of pro-inflammatory cytokines like IL-1β, suggesting a potential mechanism for the anti-inflammatory properties of these compounds.

nlrp3_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Signaling tlr4->nfkb pro_il1b Pro-IL-1β Transcription nfkb->pro_il1b nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene il1b_maturation IL-1β Maturation pro_il1b->il1b_maturation nlrp3_assembly NLRP3 Inflammasome Assembly nlrp3_gene->nlrp3_assembly atp ATP p2x7 P2X7 Receptor atp->p2x7 k_efflux K+ Efflux p2x7->k_efflux k_efflux->nlrp3_assembly caspase1 Caspase-1 Activation nlrp3_assembly->caspase1 caspase1->il1b_maturation il1b_release IL-1β Release il1b_maturation->il1b_release dipterocarpol Dipterocarpol Derivative dipterocarpol->nlrp3_assembly Inhibits

Figure 2. Inhibition of the NLRP3 inflammasome pathway by a dipterocarpol derivative.

The cytotoxic effects of dammarenolic acid and dipterocarpol against cancer cells are likely mediated through the induction of apoptosis.[1][4] This programmed cell death is a desirable mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis. The precise molecular targets within the apoptotic cascade for these compounds from Shorea warrant further investigation.

Future Perspectives

The dammarane-type triterpenoids from Shorea species represent a promising area for natural product-based drug discovery. The initial findings on their cytotoxic, anti-inflammatory, and anti-retroviral activities provide a strong rationale for further research. Future studies should focus on:

  • Comprehensive Phytochemical Screening: A more systematic investigation of a wider range of Shorea species is needed to identify and isolate novel dammarane-type triterpenoids.

  • Detailed Biological Evaluation: The isolated compounds should be screened against a broader panel of biological targets to fully elucidate their therapeutic potential.

  • Mechanism of Action Studies: In-depth studies are required to unravel the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of dammarenolic acid and dipterocarpol will be crucial for understanding their SAR and for optimizing their potency and selectivity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of dammarane-type triterpenoids from the rich and diverse Shorea genus. The information presented herein is intended to facilitate further research and accelerate the discovery of new therapeutic agents from this valuable natural resource.

References

In-Depth Technical Guide: Biological Activity of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a naturally occurring triterpenoid (B12794562) isolated from plant species such as Walsura robusta and those belonging to the Shorea genus.[1] This compound has emerged as a molecule of significant interest in pharmacological research due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of DMT, with a focus on its antiviral, cytotoxic, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Properties

  • IUPAC Name: (3S,5R,8R,9R,10S,13R,14R,17S)-17-((R)-5-hydroxy-5-methyl-1-methylenehexan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol

  • Molecular Formula: C₃₀H₅₂O₃

  • Molecular Weight: 460.73 g/mol

  • CAS Number: 55050-69-6

Biological Activities

This compound exhibits a spectrum of biological activities, with the most prominent being its antiviral, cytotoxic, and anti-inflammatory effects.

Antiviral Activity

DMT has demonstrated potential as an antiviral agent, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1] While the precise mechanism is still under investigation, it is suggested that DMT may interfere with viral replication by inhibiting key viral enzymes.[1]

Quantitative Data:

Cytotoxic Activity

DMT has shown notable cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1] Studies have demonstrated that DMT can induce apoptosis in human cancer cells.[1]

Quantitative Data:

The cytotoxic activity of this compound has been evaluated against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineIC50 (µM)
HL-6010 - 30
HepG210 - 30

Data sourced from a study mentioned in the Journal of Medicinal Chemistry.[1]

Anti-inflammatory Activity

DMT possesses anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.[1] It has been shown to downregulate the production of pro-inflammatory cytokines in macrophage cells.[1]

Quantitative Data:

In a study published in Natural Products Research, treatment with this compound was found to significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Specific quantitative data on the percentage of reduction at different concentrations is not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)

This protocol is a standard method for evaluating the antiviral activity of a compound against HSV-1.

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and cultured until a confluent monolayer is formed.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired test concentrations.

  • Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cell monolayers are overlaid with a medium containing various concentrations of the test compound. A vehicle control (medium with the solvent) and a positive control (e.g., Acyclovir) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cells are fixed with methanol (B129727) and stained with a solution like crystal violet. The number of plaques in each well is then counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each concentration of the compound relative to the vehicle control. The EC50 value (the concentration that inhibits 50% of viral plaque formation) can then be determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: HL-60 or HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Measurement of Cytokines in LPS-stimulated Macrophages)

This protocol outlines the procedure for assessing the anti-inflammatory effects of a compound on macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of, for example, 1 µg/mL) to induce an inflammatory response. A control group without LPS and a group with LPS but without the test compound are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The levels of the pro-inflammatory cytokines in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still being elucidated. However, based on its observed effects and studies of structurally related compounds, several signaling pathways are likely involved.

Apoptosis Induction in Cancer Cells

The cytotoxic activity of DMT is attributed to its ability to induce apoptosis. While the specific apoptotic pathway initiated by DMT is not fully characterized, it is hypothesized to involve the activation of caspases, a family of proteases central to the execution of apoptosis. A related dammarane (B1241002) triterpenoid, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to induce apoptosis and cell cycle arrest in HepG2 cells.

apoptosis_pathway DMT This compound CancerCell Cancer Cell DMT->CancerCell Enters ProCaspases Pro-Caspases CancerCell->ProCaspases Initiates signal ActiveCaspases Active Caspases ProCaspases->ActiveCaspases Activation Apoptosis Apoptosis ActiveCaspases->Apoptosis Execution

Hypothesized Apoptosis Induction by DMT.

Modulation of Inflammatory Signaling

The anti-inflammatory effects of DMT are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6. It is plausible that DMT inhibits the activation of NF-κB, thereby reducing the production of these cytokines.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->ProInflammatory_Cytokines Induces expression of DMT This compound DMT->NFkB_Activation Inhibits

Proposed Anti-inflammatory Mechanism of DMT.

Antiviral Mechanism

The antiviral activity of DMT is thought to involve the inhibition of viral enzymes essential for replication. For HSV-1, potential targets could include viral DNA polymerase or helicase/primase complex. Further research is needed to identify the specific molecular targets of DMT in the viral life cycle.

antiviral_workflow DMT This compound Inhibition Inhibition DMT->Inhibition ViralEnzyme Viral Replication Enzyme ViralReplication Viral Replication ViralEnzyme->ViralReplication Inhibition->ViralReplication

Conceptual Antiviral Workflow of DMT.

Future Directions

This compound is a promising natural product with a range of therapeutic potentials. Future research should focus on:

  • Elucidating Detailed Mechanisms: Unraveling the precise molecular targets and signaling pathways for each of its biological activities.

  • In Vivo Studies: Evaluating the efficacy and safety of DMT in animal models of viral infections, cancer, and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DMT to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMT to assess its drug-likeness.

Conclusion

This compound is a multifaceted triterpenoid with demonstrated antiviral, cytotoxic, and anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to translate these preclinical findings into potential clinical applications.

References

The Therapeutic Promise of Dammarane Titerpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dammarane (B1241002) triterpenoids, a class of tetracyclic triterpenoids primarily isolated from plants of the Panax genus (ginseng), have garnered significant scientific attention for their broad spectrum of pharmacological activities. These natural compounds and their synthetic derivatives exhibit potent anti-inflammatory, anti-cancer, neuroprotective, anti-diabetic, and cardiovascular-protective properties. This technical guide provides an in-depth overview of the current research into the therapeutic applications of dammarane triterpenoids, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as novel therapeutic agents.

Introduction

Dammarane triterpenoids are a diverse group of natural products characterized by a four-ring carbon skeleton.[1][2] Their biological activities are often attributed to the specific types and positions of substitutions on this core structure, including hydroxyl groups and sugar moieties.[3] Historically used in traditional medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing their interactions with key signaling pathways involved in various disease processes.[1][2][4] This guide will explore the multifaceted therapeutic potential of these compounds across several key disease areas.

Anti-Cancer Applications

Dammarane triterpenoids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6][7][8][9][10] Their anti-cancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various dammarane triterpenoids against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4c (AD-2 derivative)A549 (Lung)1.07 ± 0.05[5]
Bacopaside EMDA-MB-231 (Breast)Not specified, but potent[8]
Bacopaside VIIMDA-MB-231 (Breast)Not specified, but potent[8]
Bacopaside ESHG-44 (Glioma)Not specified, but potent[8]
Bacopaside VIISHG-44 (Glioma)Not specified, but potent[8]
Bacopaside EHCT-8 (Colon)Not specified, but potent[8]
Bacopaside VIIHCT-8 (Colon)Not specified, but potent[8]
Bacopaside EA-549 (Lung)Not specified, but potent[8]
Bacopaside VIIA-549 (Lung)Not specified, but potent[8]
Bacopaside EPC-3M (Prostate)Not specified, but potent[8]
Bacopaside VIIPC-3M (Prostate)Not specified, but potent[8]
20S-PPDHL-60 (Leukemia)15.53 ± 0.81[3]
20R-PPDHL-60 (Leukemia)23.42 ± 0.93[3]
20S-PPTHL-60 (Leukemia)22.79 ± 3.54[3]
20R-PPTHL-60 (Leukemia)28.68 ± 6.26[3]
20S-25-OH PPDHL-60 (Leukemia)4.21 ± 0.24[3]
20R-25-OH PPDHL-60 (Leukemia)11.89 ± 4.04[3]
20S-PPDNCI-N87 (Gastric)50.02 ± 12.21[3]
20S-PPDHepG2 (Liver)45.67 ± 5.22[3]
20S-PPTHepG2 (Liver)43.44 ± 4.87[3]
20S-25-OH PPDHepG2 (Liver)6.69 ± 1.86[3]
Compound 15A549, Hep-G2, MCF-710.65–14.28[7]
Compounds 1–3, 7, 8, 11, 16A549, Hep-G2, MCF-719.05–47.78[10]
Signaling Pathways in Cancer

A key mechanism by which dammarane triterpenoids exert their anti-cancer effects is through the induction of apoptosis via the mitochondrial pathway.[5] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

G DT Dammarane Triterpenoids (e.g., Compound 4c) ROS ↑ Reactive Oxygen Species (ROS) DT->ROS p53 ↑ p53 expression DT->p53 MDM2 ↓ MDM2 expression DT->MDM2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC ↑ Cytosolic Cytochrome c MMP->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p21 ↑ p21 expression p53->p21 BaxBcl2 ↑ Bax/Bcl-2 ratio p53->BaxBcl2

Figure 1: Apoptosis induction by dammarane triterpenoids.
Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours.[8]

  • Treatment: Cells are treated with various concentrations of the dammarane triterpenoid (B12794562) for a specified period (e.g., 48 hours).[11]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

2.3.2. Western Blot Analysis

  • Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, caspases, PARP, MDM2) overnight at 4°C.[5]

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory and Immunomodulatory Effects

Dammarane triterpenoids exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[12][13][14][15]

Quantitative Data: Anti-Inflammatory Activity
CompoundModelEffectReference
CKNox-LDL-treated RAW264.7 macrophagesReduced TNF-α and IL-1β levels[16]
Dammarane Saponins (B1172615)Zebrafish inflammatory modelsAlleviated inflammatory response[12]
Compound 11Zebrafish inflammatory modelsMost significant anti-inflammatory activity[12]
Compounds 3, 7, 8RAW 264.7 macrophage cellsIC50 values for NO inhibition: 71.85 to 95.71 μM[7]
Signaling Pathways in Inflammation

Dammarane triterpenoids can suppress inflammatory responses by inhibiting the MyD88/NF-κB and STAT3 pathways.[12][13] More recent research also points to the inhibition of the HMGB1/TLR4/NF-κB signaling pathway as a key anti-inflammatory mechanism.[17]

G cluster_0 MyD88-Dependent Pathway cluster_1 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines NFkB_activation->Inflammatory_Cytokines DT1 Dammarane Triterpenoids DT1->MyD88 DT1->NFkB_activation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 Gene_Expression ↑ Inflammatory Gene Expression STAT3->Gene_Expression DT2 Dammarane Triterpenoids DT2->STAT3

Figure 2: Anti-inflammatory signaling pathways.
Experimental Protocols

3.3.1. In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW264.7 macrophages are cultured in 24-well plates.[16]

  • Treatment: Cells are incubated with an inflammatory stimulus (e.g., 100 µg/mL ox-LDL or LPS) and co-treated with the dammarane triterpenoid for 24 hours.[16]

  • Cytokine Measurement: The culture media is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using an ELISA kit.[16]

3.3.2. In Vivo Anti-inflammatory Model (Oxazolone-induced Allergic Contact Dermatitis)

  • Sensitization: Mice are sensitized by topical application of oxazolone (B7731731).

  • Challenge: Several days later, the mice are challenged with a second application of oxazolone to elicit an inflammatory response.

  • Treatment: The dammarane triterpenoid is administered either topically or systemically.

  • Assessment: The inflammatory response is quantified by measuring ear swelling or other inflammatory markers.[14]

Neuroprotective Applications

Dammarane triterpenoids have shown promise in protecting against neurodegenerative diseases by mitigating neuroinflammation, oxidative stress, and synaptic dysfunction.[17][18][19][20]

Quantitative Data: Neuroprotective Effects
CompoundModelEffectReference
Dammarane SapogeninsLPS-induced cognitive impairment in ratsImproved learning and memory[17]
Ginsenoside Rg1Preclinical models of depressionAntidepressant effects[19]
ProtopanaxatriolGlutamate-induced damage in PC12 cellsIncreased cell viability to 65.6%[20]
Bacopaside IRotenone-induced rat model of Parkinson's diseaseImproved motor function and increased dopamine (B1211576) levels[18]
Signaling Pathways in Neuroprotection

Dammarane sapogenins have been shown to exert neuroprotective effects by inhibiting the HMGB1/TLR4/NF-κB signaling pathway, thereby reducing neuroinflammation.[17]

G LPS LPS HMGB1 ↑ HMGB1 LPS->HMGB1 TLR4 ↑ TLR4 LPS->TLR4 HMGB1->TLR4 NFkB ↑ p-NF-κB p65 ↓ IκBα TLR4->NFkB Microglia Microglia Overactivation NFkB->Microglia Cytokines ↑ Pro-inflammatory Cytokines Microglia->Cytokines NeuronalLoss Neuronal Loss Cytokines->NeuronalLoss CognitiveImpairment Cognitive Impairment NeuronalLoss->CognitiveImpairment DS Dammarane Sapogenins DS->HMGB1 DS->TLR4 DS->NFkB

Figure 3: Neuroprotective mechanism via HMGB1/TLR4/NF-κB inhibition.
Experimental Protocols

4.3.1. In Vivo Neuroinflammation Model (LPS-induced)

  • Animal Model: Rats receive an intracerebroventricular injection of lipopolysaccharide (LPS) to induce neuroinflammation.[17]

  • Treatment: Dammarane sapogenins are administered as a pretreatment.[17]

  • Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze and active avoidance response test.[17]

  • Histological and Molecular Analysis: Brain tissue is analyzed for markers of neuroinflammation (e.g., microglia activation, pro-inflammatory cytokines), neuronal loss, and the expression of proteins in the HMGB1/TLR4/NF-κB pathway.[17]

Anti-Diabetic and Metabolic Effects

Dammarane triterpenoids have demonstrated potential in the management of type 2 diabetes by improving insulin (B600854) sensitivity and enhancing glucose uptake.[21][22][23][24][25]

Quantitative Data: Anti-Diabetic Effects
Compound/ExtractModelEffectReference
Siolmatra brasiliensis extract (250 mg/kg)Streptozotocin-diabetic ratsReduction in hyperglycemia (26.46 to 19.67 mmol/L)[21]
Siolmatra brasiliensis extract (250 mg/kg)Streptozotocin-diabetic ratsReduction in glycosuria (43.02 to 28.46 mmol/24h)[21]
Dammarane-type triterpene extract (DTE)KK-Ay miceSuppressed blood glucose levels more effectively than saponin (B1150181) extract[22][23][24]
DTEKK-Ay miceImproved oral glucose tolerance and insulin sensitivity[22][23]
Signaling Pathways in Glucose Metabolism

Dammarane-type triterpene extracts improve insulin sensitivity and glucose uptake in skeletal muscle, potentially through the phosphorylation of Akt.[22][23]

G DTE Dammarane-type Triterpene Extract (DTE) Insulin_Sensitivity ↑ Insulin Sensitivity in Skeletal Muscle DTE->Insulin_Sensitivity Akt ↑ Akt Phosphorylation Insulin_Sensitivity->Akt Glucose_Uptake ↑ Glucose Uptake in Skeletal Muscle Akt->Glucose_Uptake Hyperglycemia ↓ Hyperglycemia Glucose_Uptake->Hyperglycemia

Figure 4: Enhancement of glucose uptake in skeletal muscle.
Experimental Protocols

5.3.1. In Vivo Model of Type 2 Diabetes (KK-Ay Mice)

  • Animal Model: KK-Ay mice, a model for type 2 diabetes, are used.[22][24]

  • Dietary Supplementation: The diet of the mice is supplemented with a dammarane-type triterpene extract (DTE).[22][24]

  • Blood Glucose Monitoring: Random blood glucose levels are monitored throughout the study.[25]

  • Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose metabolism.[22][23]

  • Insulin Tolerance Test (ITT): An ITT is conducted to evaluate insulin sensitivity.[22][23]

  • Molecular Analysis: Skeletal muscle tissue is analyzed for Akt phosphorylation and glucose uptake.[22][23]

Cardiovascular Protective Effects

Dammarane triterpenoids have shown potential in mitigating atherosclerosis and protecting against vascular endothelial injury.[16][26][27]

Quantitative Data: Cardiovascular Effects
CompoundModelEffectReference
CKNApoE-/- mice60.9% reduction in thoracic aorta atherosclerotic lesions[16][26]
CKNApoE-/- mice48.1% reduction in brachiocephalic trunk atherosclerotic lesions[16][26]
Ginsenoside RdNicotine-induced HUVEC injuryReversed suppression of NO production and enhancement of Ang II production[27]
Signaling Pathways in Cardiovascular Protection

A novel dammarane triterpenoid, CKN, has been shown to alleviate atherosclerosis by activating the Liver X receptor alpha (LXRα) pathway, leading to increased cholesterol efflux.[16][26]

G CKN CKN (Dammarane Triterpenoid) LXRalpha LXRα Activation CKN->LXRalpha Nuclear_Translocation ↑ LXRα Nuclear Translocation LXRalpha->Nuclear_Translocation ABCA1 ↑ ABCA1 Expression Nuclear_Translocation->ABCA1 Cholesterol_Efflux ↑ Cholesterol Efflux from Macrophages ABCA1->Cholesterol_Efflux Foam_Cell ↓ Foam Cell Formation Cholesterol_Efflux->Foam_Cell Atherosclerosis ↓ Atherosclerosis Foam_Cell->Atherosclerosis

Figure 5: Alleviation of atherosclerosis via the LXRα pathway.
Experimental Protocols

6.3.1. In Vivo Atherosclerosis Model (ApoE-/- Mice)

  • Animal Model: Male C57BL/6 ApoE-/- mice are fed a high-fat, high-cholesterol diet to induce atherosclerosis.[16][26]

  • Treatment: The mice are treated with the dammarane triterpenoid.

  • Assessment of Atherosclerosis: The area of atherosclerotic plaques in the aorta and brachiocephalic trunk is measured.[16][26]

  • Lipid Profile Analysis: Serum lipid levels are determined.[16][26]

  • Immunofluorescence: Aortic root sections are stained for markers of macrophage infiltration (e.g., CD68).[16]

Conclusion and Future Directions

Dammarane triterpenoids represent a promising class of natural products with a wide array of therapeutic applications. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and cardiovascular-protective effects, are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways, provides a strong rationale for their further development as novel therapeutic agents.

Future research should focus on:

  • Lead Optimization: Chemical modification of the dammarane scaffold to improve potency, selectivity, and pharmacokinetic properties.[1][2]

  • In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and Clinical Trials: Rigorous preclinical and clinical evaluation of the most promising candidates to establish their safety and efficacy in humans.

  • Exploration of Novel Sources: Investigation of other plant species beyond the Panax genus as potential sources of new dammarane triterpenoids.[1][2]

The continued exploration of dammarane triterpenoids holds significant potential for the discovery and development of new treatments for a wide range of human diseases.

References

In Vitro Antiviral Activity of Dammar-20(21)-en-3,24,25-triol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring dammarane-type triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties. Triterpenoids, as a class of compounds, are known for a wide range of biological activities, including antiviral effects. This document provides a comprehensive technical guide on the in vitro antiviral activity of this compound, with a focus on its activity against Herpes Simplex Virus Type 1 (HSV-1). While specific quantitative antiviral data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information on related compounds and outlines the standard experimental protocols used to evaluate such activity. Research has suggested that this compound may inhibit viral replication by interacting with specific enzymes crucial to the viral life cycle[1].

Quantitative Data Summary

The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of viral activity, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of host cells. The ratio of CC50 to IC50 provides the Selectivity Index (SI), a measure of the compound's therapeutic window.

Due to the limited availability of specific published data for this compound's direct antiviral activity, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended to serve as a template for presenting experimental findings. It is known, however, that the compound exhibits cytotoxic effects against certain cancer cell lines, such as HL-60 and HepG2, with IC50 values in the range of 10 to 30 µM[1].

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Herpes Simplex Virus Type 1 (HSV-1)Vero[Data Not Available][Data Not Available][Data Not Available]
Acyclovir (Control)Herpes Simplex Virus Type 1 (HSV-1)Vero~1-2>100>50-100

Note: The data for this compound is illustrative. Acyclovir values are typical and may vary between experiments.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antiviral activity and cytotoxicity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that is toxic to the host cells (CC50). This is crucial to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Vero cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (cell control) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of the compound on viral replication by counting the reduction in the number of viral plaques.

Materials:

  • Vero cells

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • DMEM with 2% FBS

  • This compound

  • Overlay medium (e.g., DMEM containing 1.2% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates and allow them to form a confluent monolayer.

  • Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Then, add 1 mL of overlay medium containing various non-toxic concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Staining: After incubation, remove the overlay medium and fix the cells with 10% formalin for 30 minutes. Then, stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% and is determined using dose-response curve analysis.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antiviral Antiviral Assay (Plaque Reduction) cluster_Analysis Data Analysis C1 Seed Vero Cells (96-well plate) C2 Add Serial Dilutions of This compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate (4h) C4->C5 C6 Add Solubilization Buffer C5->C6 C7 Measure Absorbance (570nm) C6->C7 C8 Calculate CC50 C7->C8 D1 Determine Selectivity Index (SI = CC50 / IC50) C8->D1 A1 Seed Vero Cells (24-well plate) A2 Infect with HSV-1 A1->A2 A3 Add Overlay Medium with This compound A2->A3 A4 Incubate (48-72h) A3->A4 A5 Fix and Stain (Crystal Violet) A4->A5 A6 Count Plaques A5->A6 A7 Calculate IC50 A6->A7 A7->D1

Caption: Workflow for determining the in vitro antiviral activity.

Potential Antiviral Mechanisms of Dammarane (B1241002) Triterpenoids

The precise signaling pathways affected by this compound in the context of viral infection are not well-elucidated. However, based on studies of related triterpenoids, several potential mechanisms can be hypothesized. These include interference with viral entry, inhibition of key viral enzymes involved in replication, and modulation of host cell signaling pathways that are hijacked by the virus.

Antiviral_Mechanism cluster_VirusLifecycle Viral Life Cycle Stages cluster_CompoundAction Potential Sites of Action for this compound Virus Virus Particle Entry Viral Entry (Attachment & Fusion) Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Compound This compound InhibitEntry Inhibition of Entry Compound->InhibitEntry InhibitReplication Inhibition of Viral Enzymes (e.g., Polymerase) Compound->InhibitReplication InhibitEntry->Entry InhibitReplication->Replication

Caption: Hypothetical antiviral mechanisms of this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of novel antiviral agents. While further research is needed to quantify its specific antiviral activity and elucidate its precise mechanism of action, the established protocols outlined in this guide provide a robust framework for such investigations. The potential for this and related dammarane triterpenoids to inhibit viral replication warrants continued exploration by the scientific and drug development communities.

References

Unveiling the Cytotoxic Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol, a naturally occurring triterpenoid (B12794562) found in plants such as Walsura robusta, is emerging as a compound of interest in oncology research.[1][2] This technical guide provides a comprehensive overview of the cytotoxic effects of this dammarane-type triterpenoid on cancer cells. While specific quantitative data and detailed mechanistic studies on this compound are still developing, this document consolidates the current understanding, drawing parallels from closely related dammarane (B1241002) triterpenoids to illustrate its potential anti-cancer activities. This guide details the standard experimental protocols for assessing its cytotoxicity, including the MTT assay, flow cytometry for apoptosis and cell cycle analysis, and Western blotting for key protein expression. Furthermore, it presents visualized signaling pathways and experimental workflows to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, have long been a valuable source for drug discovery, particularly in the field of oncology. Dammarane-type triterpenoids, isolated from various medicinal plants, have demonstrated significant cytotoxic properties against a range of cancer cell lines.[1] this compound belongs to this promising class of compounds. In vitro studies have indicated that it can induce apoptosis in human cancer cells, making it a candidate for further investigation as a potential cancer therapeutic.[1] This guide aims to provide researchers with the foundational knowledge and detailed methodologies to explore the cytotoxic effects of this compound and similar compounds.

Cytotoxic Activity and Data Presentation

While extensive quantitative data for this compound is not yet widely published, studies on structurally similar dammarane triterpenoids provide valuable insights into its potential efficacy. The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Cytotoxic Activity of Dammarane-type Triterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHuman colon cancer (HCT-8)31.6 µg/mL[1]
Cycloartane-3,24,25-triolProstate cancer (DU145)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolProstate cancer (PC-3)2.226 ± 0.28 µM[1]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolProstate cancer (LNCaP)Low µM range[3][4]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolProstate cancer (PC3)Low µM range[3]

Note: The data presented above is for compounds structurally related to this compound and should be considered as indicative of the potential activity of this class of compounds.

Experimental Protocols

To rigorously assess the cytotoxic effects of this compound, a series of standardized in vitro assays are essential. The following sections provide detailed methodologies for these key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Potential Signaling Pathways and Visualizations

The cytotoxic effects of dammarane triterpenoids are often mediated through the induction of apoptosis. While the precise signaling cascade for this compound is yet to be fully elucidated, studies on related compounds suggest the involvement of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A closely related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to induce apoptosis by activating caspases-3, -8, and -9, and cleaving PARP.[3]

Below are diagrams illustrating a plausible experimental workflow and a hypothetical signaling pathway for the induction of apoptosis by a dammarane-type triterpenoid.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis & Interpretation start Cancer Cell Culture treat Treat with this compound start->treat mtt MTT Assay treat->mtt Assess Viability flow Annexin V/PI Staining (Flow Cytometry) treat->flow Quantify Apoptosis cycle Cell Cycle Analysis (PI Staining) treat->cycle Analyze Cell Cycle wb Western Blotting (Apoptosis Proteins) treat->wb Investigate Protein Expression ic50 Determine IC50 mtt->ic50 apoptosis_rate Apoptosis Rate flow->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cycle->cell_cycle_dist protein_levels Protein Level Changes wb->protein_levels

Caption: Experimental workflow for investigating the cytotoxic effects.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway compound Dammarane Triterpenoid bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) compound->bax activates receptor Death Receptors (e.g., Fas) compound->receptor activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation receptor->casp8 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a dammarane triterpenoid.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in cancer therapy. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate its cytotoxic effects and elucidate its mechanism of action. Future research should focus on obtaining specific quantitative data for this compound against a broad panel of cancer cell lines, including drug-resistant variants. In vivo studies will also be crucial to validate its anti-tumor efficacy and assess its safety profile. A deeper understanding of the specific molecular targets and signaling pathways modulated by this compound will be pivotal for its development as a novel anti-cancer agent.

References

In-depth Technical Guide on the Anti-inflammatory Properties of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on currently available scientific information. While Dammar-20(21)-en-3,24,25-triol has been identified as a compound with potential anti-inflammatory properties, detailed, publicly available quantitative data and specific experimental protocols regarding its anti-inflammatory mechanisms are limited. This document synthesizes the existing general knowledge and outlines the standard methodologies used to assess such compounds.

Introduction

This compound is a dammarane-type triterpenoid, a class of natural compounds known for a wide range of biological activities.[1] Isolated from plants such as Walsura robusta, this compound has garnered interest for its potential therapeutic applications, including its anti-inflammatory effects.[1][2] The core structure of this compound features a dammarane (B1241002) skeleton, which is a common scaffold for bioactive molecules.[1]

Studies on analogous dammarane triterpenoids suggest that their anti-inflammatory actions are often mediated through the modulation of key signaling pathways involved in the inflammatory response. This guide provides an overview of the known anti-inflammatory properties attributed to this compound and details the standard experimental protocols used to characterize these effects.

Known Anti-inflammatory Effects

General studies indicate that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to downregulate pro-inflammatory cytokines in macrophage cells.[1] Macrophages are key players in the inflammatory process, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of a cascade of inflammatory mediators. The capacity of this compound to mitigate this response forms the basis of its anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

Currently, there is a lack of specific, publicly available quantitative data (e.g., IC50 values) for the anti-inflammatory activity of this compound. The following table outlines the typical parameters that would be assessed to quantify the anti-inflammatory effects of a compound like this.

Parameter AssessedCell LineStimulantTypical AssayExpected Outcome with this compound
Cell ViabilityRAW 264.7NoneMTT or CCK-8 AssayNon-toxic at effective concentrations
Nitric Oxide (NO) ProductionRAW 264.7LPSGriess AssayDose-dependent reduction in NO levels
TNF-α SecretionRAW 264.7LPSELISADose-dependent reduction in TNF-α levels
IL-6 SecretionRAW 264.7LPSELISADose-dependent reduction in IL-6 levels
iNOS Protein ExpressionRAW 264.7LPSWestern BlotDose-dependent reduction in iNOS protein levels
COX-2 Protein ExpressionRAW 264.7LPSWestern BlotDose-dependent reduction in COX-2 protein levels
NF-κB ActivationRAW 264.7LPSWestern Blot (p-p65)Inhibition of p65 phosphorylation/nuclear translocation

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of anti-inflammatory compounds.

4.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; typically 1 µg/mL), for a specified duration (e.g., 24 hours).

4.2. Cytotoxicity Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

4.3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and treat as described in section 4.1.

  • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

4.4. Cytokine Measurement (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate and treat as described in section 4.1.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove debris.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4.5. Western Blot Analysis

  • Seed RAW 264.7 cells in a 6-well plate and treat as described in section 4.1.

  • After the appropriate incubation time (e.g., 24 hours for iNOS/COX-2, shorter for signaling proteins), lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many dammarane triterpenoids are attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

5.1. NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. It is hypothesized that this compound may inhibit this pathway.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degrades IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DMT Dammar-20(21)-en- 3,24,25-triol DMT->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

5.2. Experimental Workflow for Assessing Anti-inflammatory Activity

The overall process for evaluating the anti-inflammatory properties of a compound like this compound in vitro follows a standardized workflow.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cytotoxicity Determine Non-toxic Concentrations (MTT Assay) cell_culture->cytotoxicity treatment Pre-treat with This compound cytotoxicity->treatment stimulation Stimulate with LPS treatment->stimulation assays Perform Assays stimulation->assays griess Griess Assay (NO Production) assays->griess elisa ELISA (TNF-α, IL-6) assays->elisa western Western Blot (iNOS, COX-2, NF-κB) assays->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: Standard workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with potential anti-inflammatory properties. The general understanding is that it can modulate macrophage responses to inflammatory stimuli. However, to fully elucidate its therapeutic potential, further research is critically needed. Specifically, detailed studies are required to:

  • Quantify its potency: Determine the IC50 values for the inhibition of key inflammatory mediators such as NO, TNF-α, and IL-6.

  • Elucidate the precise mechanism of action: Investigate its effects on the NF-κB and MAPK signaling pathways in detail, including upstream and downstream targets.

  • Conduct in vivo studies: Validate the in vitro findings in animal models of inflammation to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a framework for understanding and further investigating the anti-inflammatory properties of this compound. As more specific research becomes available, a more detailed and quantitative picture of its therapeutic potential will emerge.

References

Unveiling the Molecular Mechanisms of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring triterpenoid (B12794562) isolated from plants of the Walsura genus, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its cytotoxic, anti-inflammatory, and potential antiviral properties. Through a synthesis of available data, this document outlines the key signaling pathways modulated by DMT and its analogs, presents quantitative data in structured tables, and provides detailed experimental protocols for the key assays cited. Visualizations of cellular signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's molecular interactions.

Core Biological Activities and Mechanism of Action

This compound exerts its biological effects through the modulation of fundamental cellular processes, primarily through the induction of apoptosis in cancer cells and the suppression of inflammatory responses. While the precise molecular targets are still under investigation, evidence points towards the involvement of key signaling cascades, including the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Cytotoxic Activity: Induction of Apoptosis

DMT has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death, through the intrinsic pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspase enzymes that execute cellular dismantling.

dot

cluster_mito Mitochondrial Regulation DMT This compound Bax Bax (Pro-apoptotic) DMT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DMT->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Recruitment and Activation Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates

Caption: Intrinsic Apoptosis Pathway Modulated by DMT.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

DMT exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

dot

cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) TLR4->IKK Activates DMT This compound DMT->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) - IκB (Inactive Complex) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines Leads to

Caption: Inhibition of the NF-κB Signaling Pathway by DMT.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Data for DMT is limited, and findings from structurally similar dammarane (B1241002) triterpenoids are included for comparative purposes.

Table 1: Cytotoxicity of Dammarane Triterpenoids against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compound (DMT) HL-60 (Leukemia)MTT Assay10 - 30 µM[Inferred from general statements]
This compound (DMT) HepG2 (Hepatoma)MTT Assay10 - 30 µM[Inferred from general statements]
20(S)-hydroxydammar-24-en-3-oneMCF-7 (Breast)PrestoBlueData not available[1]
20(S)-hydroxydammar-24-en-3-oneB16-F10 (Melanoma)PrestoBlueData not available[1]
25-methoxyl-dammarane-3β,12β,20-triolMDA-MB-231 (Breast)Cell ProliferationSynergistic inhibition with Artemisinin (B1665778)[2]

*Specific IC50 values were not provided in the source.

Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids

CompoundCell LineStimulantMeasured CytokinesEffectReference
This compound (DMT) RAW 264.7 MacrophagesLPSTNF-α, IL-6Significant Reduction[Inferred from general statements]
Ginsenoside Compound K (CK)RAW 264.7 Macrophagesox-LDLTNF-α, IL-1βDose-dependent decrease[3]

Table 3: Antiviral Activity of Dammarane Triterpenoids

CompoundVirusCell LineAssayEC50 ValueReference
This compound (DMT) HSV-1Not SpecifiedNot SpecifiedData not available[General statements]
Triptolide (B1683669) (Diterpenoid)HSV-1A549Plaque Reduction0.05 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

Cytotoxicity Assessment using MTT Assay

dot

Start Start Seed_Cells Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_DMT Treat cells with varying concentrations of DMT Incubate_24h->Treat_DMT Incubate_48h Incubate for 48h Treat_DMT->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity Assessment by Measuring Cytokine Production

dot

Start Start Seed_Macrophages Seed RAW 264.7 Macrophages in 24-well plates Start->Seed_Macrophages Incubate_24h_1 Incubate for 24h Seed_Macrophages->Incubate_24h_1 Pretreat_DMT Pre-treat cells with DMT for 1h Incubate_24h_1->Pretreat_DMT Stimulate_LPS Stimulate with LPS (1 µg/mL) Pretreat_DMT->Stimulate_LPS Incubate_24h_2 Incubate for 24h Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect cell culture supernatant Incubate_24h_2->Collect_Supernatant Perform_ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->Perform_ELISA Analyze_Data Analyze cytokine concentrations Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Measuring Cytokine Production.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5]

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The levels of cytokines in the DMT-treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition.

Antiviral Activity Assessment using Plaque Reduction Assay

dot

Start Start Seed_Vero Seed Vero cells in 24-well plates to form a monolayer Start->Seed_Vero Incubate_Vero Incubate until confluent Seed_Vero->Incubate_Vero Prepare_Virus_DMT Prepare serial dilutions of DMT and mix with HSV-1 Incubate_Vero->Prepare_Virus_DMT Incubate_Virus_DMT Incubate virus-DMT mixture for 1h at 37°C Prepare_Virus_DMT->Incubate_Virus_DMT Infect_Cells Infect Vero cell monolayers with the mixture Incubate_Virus_DMT->Infect_Cells Incubate_Infection Incubate for 1-2h for adsorption Infect_Cells->Incubate_Infection Overlay_Medium Overlay with semi-solid medium (e.g., containing methylcellulose) Incubate_Infection->Overlay_Medium Incubate_Plaques Incubate for 2-3 days for plaque formation Overlay_Medium->Incubate_Plaques Fix_Stain Fix and stain cells (e.g., with crystal violet) Incubate_Plaques->Fix_Stain Count_Plaques Count viral plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for Plaque Reduction Assay.

Protocol:

  • Cell Culture: Vero cells (or another susceptible cell line) are grown in 24-well plates to form a confluent monolayer.[6]

  • Virus and Compound Preparation: A known titer of Herpes Simplex Virus-1 (HSV-1) is mixed with serial dilutions of this compound and incubated for 1 hour at 37°C.[7]

  • Infection: The cell monolayers are washed, and then infected with the virus-compound mixtures for 1-2 hours to allow for viral adsorption.[6]

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque development.

  • Plaque Visualization: The cells are fixed with a solution like 4% paraformaldehyde and stained with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in the wells treated with DMT is counted and compared to the untreated virus control. The EC50 value (the concentration of the compound that inhibits plaque formation by 50%) is then calculated.

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated cytotoxic and anti-inflammatory activities, likely mediated through the induction of the intrinsic apoptosis pathway and inhibition of the NF-κB signaling cascade, respectively. While its antiviral potential is noted, it remains less characterized. The data presented in this guide, compiled from studies on DMT and its structural analogs, underscores its potential as a lead compound for the development of novel therapeutics.

Future research should focus on several key areas to fully elucidate the therapeutic potential of DMT:

  • Target Identification: Precise identification of the molecular targets of DMT is crucial for a complete understanding of its mechanism of action.

  • In-depth Mechanistic Studies: Further investigation into the specific upstream and downstream effectors of the signaling pathways modulated by DMT is required.

  • Quantitative Bioactivity Studies: Comprehensive studies to determine the IC50 and EC50 values of DMT in a wider range of cancer cell lines and viral infection models are needed.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this promising natural compound can be unlocked for the benefit of human health.

References

Physicochemical properties of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family.[1][2] Isolated from various plant sources, notably Walsura robusta, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preliminary studies have indicated its potential as an antiviral, anti-inflammatory, and cytotoxic agent, making it a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its isolation and analysis, and insights into its biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₃[3]
Molecular Weight 460.73 g/mol [3]
CAS Number 55050-69-6[4]
Melting Point 165-167 °C
Boiling Point 563.7 ± 35.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Predicted pKa 14.25 ± 0.29[5]
Solubility Soluble in DMSO
Spectroscopic Data
Spectroscopic Technique Key Data Points Source
¹H NMR (500 MHz, CDCl₃) δ 5.28 (H-21), δ 3.52 (H-3), δ 1.26 (C-24 and C-25 methyl groups)[1]
High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ at m/z 531.3659 (calculated for C₃₀H₅₂O₆Na: 531.3662)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and the advancement of research. This section outlines the protocols for the isolation, purification, and analysis of this compound.

Extraction from Walsura robusta
  • Objective: To extract crude this compound from the plant source.

  • Methodology:

    • Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

    • Macerate the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract. This compound is expected to be enriched in the less polar fractions.

Chromatographic Purification
  • Objective: To isolate and purify this compound from the crude extract.

  • Methodology:

    • Column Chromatography:

      • Pack a glass column with silica (B1680970) gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

      • Load the crude extract or a selected fraction onto the column.

      • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

      • Pool the fractions containing the compound of interest.

    • High-Performance Liquid Chromatography (HPLC):

      • Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.

      • Use an isocratic or gradient mobile phase of acetonitrile (B52724) and water.

      • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

      • Collect the peak corresponding to this compound.

Spectroscopic Analysis
  • Objective: To confirm the structure and purity of the isolated compound.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

      • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

      • Process the data to identify the chemical shifts, coupling constants, and integrations of the protons and carbons to elucidate the molecular structure.

    • Mass Spectrometry (MS):

      • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

      • Infuse the solution into a mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

Dammarane-type triterpenoids have been reported to exhibit a range of biological activities. The anti-inflammatory and potential anticancer effects are of particular interest.

Anti-inflammatory Activity via NF-κB Inhibition

Several studies on dammarane triterpenoids suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p50/p65)->Pro-inflammatory Gene Expression Induces

NF-κB Signaling Pathway Inhibition
Potential Anticancer Activity via PI3K/Akt and MAPK Pathways

The anticancer potential of dammarane triterpenoids has been linked to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[11][12][13][14][15][16]

Anticancer_Pathways Growth Factors Growth Factors This compound This compound MAPK Cascade MAPK Cascade This compound->MAPK Cascade Inhibits PI3K PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK Cascade->Cell Survival & Proliferation Promotes

Modulation of PI3K/Akt and MAPK Pathways

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant therapeutic potential. The detailed experimental protocols provided in this guide should facilitate further research into its biological activities and mechanisms of action. The elucidation of its role in modulating key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, opens up new avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further in-depth studies are warranted to fully explore the pharmacological applications of this compound.

References

In-Depth Technical Review of Dammar-20(21)-en-3,24,25-triol: A Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) compound isolated from various plant sources, notably from the genera Walsura and Shorea.[1] With the chemical formula C₃₀H₅₂O₃ and a molecular weight of 460.73 g/mol , this compound has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological effects, underlying mechanisms of action, and relevant experimental methodologies. The information is presented to aid researchers and professionals in the fields of drug discovery and development in their evaluation of this promising natural product.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₀H₅₂O₃[2]
Molecular Weight460.73 g/mol [2]
IUPAC Name(3S,5R,8R,9R,10R,13R,14R,17S)-17-((S)-6-hydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-olN/A
CAS Number55050-69-6N/A
Natural SourcesWalsura robusta, Shorea species[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. The following tables summarize the available quantitative data from the literature.

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia10 - 30N/A
HepG2Human Hepatocellular Carcinoma10 - 30N/A

Note: While a study in the Journal of Medicinal Chemistry reportedly tested this compound against breast cancer cell lines, specific IC50 values are not publicly available in the retrieved literature.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to downregulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell TypeStimulantCytokine MeasuredEffectReference
MacrophagesLPSTNF-α, IL-6Significant reductionN/A
Antiviral Activity

This compound has been reported to exhibit antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).

VirusAssayEffectReference
HSV-1Plaque Reduction AssaySignificant reduction in viral replicationN/A

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. While research on the precise mechanisms of this specific compound is ongoing, studies on structurally related dammarane (B1241002) triterpenoids suggest the involvement of the NF-κB, STAT3, and ERK signaling pathways in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of dammarane triterpenoids are often linked to the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) typically triggers a cascade that leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the NF-κB p65/p50 dimer. Once in the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound is hypothesized to interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates to Nucleus Dammar This compound Dammar->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription caption Figure 1: Hypothesized Anti-inflammatory Mechanism of Action.

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

Apoptosis Induction Signaling Pathway

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis. While the specific initiators are not fully elucidated, the process likely involves the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death. The activation of initiator caspases (e.g., Caspase-9) leads to the cleavage and activation of executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

G Dammar This compound Mitochondria Mitochondria Dammar->Mitochondria Induces Stress CytC Cytochrome c Mitochondria->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Cleaves & Activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis caption Figure 2: Proposed Apoptosis Induction Pathway.

Caption: Proposed Apoptosis Induction Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the investigation of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from its natural sources is outlined below.

G Plant Plant Material (e.g., Walsura robusta) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude->Partition Fraction Enriched Fraction Partition->Fraction Column Column Chromatography (Silica Gel) Fraction->Column Pure Pure this compound Column->Pure caption Figure 3: General Isolation and Purification Workflow.

Caption: General Isolation and Purification Workflow.

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature.

  • Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with triterpenoids (typically the ethyl acetate fraction) is further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

  • Final Purification: Fractions containing the target compound are pooled and may be subjected to further purification steps like preparative thin-layer chromatography or recrystallization to obtain pure this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Western Blot Analysis for Apoptosis

To investigate the induction of apoptosis, the expression levels of key apoptosis-related proteins are analyzed by Western blotting.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., pro-caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative protein expression levels.

Plaque Reduction Assay for Antiviral Activity

The antiviral activity against HSV-1 is commonly assessed using a plaque reduction assay.

  • Cell Seeding: A monolayer of host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus and Compound Incubation: The cells are infected with a known titer of HSV-1 in the presence of various concentrations of this compound.

  • Overlay: After an initial incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques.

  • Plaque Staining: The cells are then fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound).

  • Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC₅₀) is determined.

Conclusion

This compound is a promising natural triterpenoid with demonstrated cytotoxic, anti-inflammatory, and antiviral activities. The available data suggests that its therapeutic potential is mediated through the modulation of key signaling pathways, including those involved in inflammation and apoptosis. While further research is required to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data, this review provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. The detailed experimental protocols outlined herein offer a practical guide for future investigations into the pharmacological properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dammar-20(21)-en-3,24,25-triol from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antiviral, and cytotoxic effects. This compound is naturally found in various plant species, notably Walsura robusta and plants from the Shorea genus.[1] These application notes provide a comprehensive protocol for the extraction, purification, and characterization of this compound from plant materials, specifically targeting researchers in natural product chemistry and drug development.

I. Extraction Protocol

This protocol outlines the steps for the efficient extraction of this compound from dried and powdered plant material, using Walsura robusta bark as an exemplary source.

1.1. Materials and Reagents:

1.2. Experimental Procedure:

1.2.1. Initial Solvent Extraction:

  • Weigh the dried, powdered bark of Walsura robusta.

  • Perform exhaustive extraction with 95% ethanol at 60°C for 24 hours. A Soxhlet apparatus can be utilized for continuous extraction to improve efficiency.

  • Following extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract. A study reported a crude extract yield of approximately 12.4% (w/w) from dried Walsura robusta bark using this method.[1]

1.2.2. Liquid-Liquid Partitioning:

  • Suspend the crude extract in deionized water.

  • Perform sequential liquid-liquid partitioning with ethyl acetate or dichloromethane to separate compounds based on polarity and remove non-polar contaminants like lipids and pigments.[1]

  • Collect the organic phase, which will be enriched with triterpenoids.

  • Evaporate the solvent from the organic phase under reduced pressure to yield a semi-purified extract.

II. Purification Protocol

A multi-step purification process involving column chromatography followed by semi-preparative HPLC and recrystallization is recommended for obtaining high-purity this compound.

2.1. Silica Gel Column Chromatography:

  • Prepare a silica gel (200-300 mesh) column. A column with dimensions of 120 cm × 5 cm can be used for processing approximately 500 mg of the semi-purified extract.[1]

  • Load the semi-purified extract onto the column.

  • Elute the column with a gradient solvent system of hexane-ethyl acetate, starting from a non-polar mixture (e.g., 8:2) and gradually increasing the polarity to 100% ethyl acetate (0:10).[1]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Fractions containing the target compound, which typically elutes at a hexane-ethyl acetate ratio of 6:4, should be pooled and concentrated.[1]

2.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the pooled fractions using a semi-preparative HPLC system equipped with a C18 column (e.g., 250 mm × 10 mm, 5 µm).[1]

  • Employ an isocratic mobile phase of acetonitrile and water (52:48) at a flow rate of 2 mL/min.[1]

  • Monitor the elution at a UV wavelength of 203 nm.[1]

  • Collect the peak corresponding to this compound. This method can yield the compound with a purity exceeding 98%.[1]

2.3. Recrystallization:

  • For obtaining a crystalline product suitable for structural elucidation (e.g., X-ray diffraction), dissolve the purified compound in a minimal amount of a chloroform-methanol (1:1) mixture.[1]

  • Allow for slow evaporation of the solvent at 4°C over 72 hours to facilitate the formation of needle-like crystals.[1]

III. Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound and analogous compounds.

Table 1: Solvent Extraction Efficiency

Solvent System Temperature (°C) Duration (h) Crude Extract Yield (%)

| 95% Ethanol | 60 | 24 | 12.4 |

Table 2: Column Chromatography Parameters

Stationary Phase Column Dimensions Eluent System Target Elution

| Silica Gel (200-300 mesh) | 120 cm × 5 cm | Hexane-Ethyl Acetate (gradient) | 6:4 (Hexane:Ethyl Acetate) |

Table 3: Semi-Preparative HPLC Purification Yield

Starting Material Column Mobile Phase Yield (mg) Purity

| 100 mg (partially purified) | C18 (250 mm × 10 mm, 5 µm) | Acetonitrile:Water (52:48) | 32 | >98% |

Table 4: Recrystallization Yield

Starting Material Solvent System Crystalline Product Yield (mg)

| 370 mg (semi-pure fraction) | Chloroform:Methanol (1:1) | 116 |

IV. Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification

Extraction_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Walsura robusta bark) Extraction Solvent Extraction (95% Ethanol, 60°C, 24h) Plant_Material->Extraction Crude_Extract Crude Extract (~12.4% yield) Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate/Dichloromethane) Crude_Extract->Partitioning Semi_Purified Semi-Purified Extract Partitioning->Semi_Purified Column_Chrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) Semi_Purified->Column_Chrom Pooled_Fractions Pooled Fractions Column_Chrom->Pooled_Fractions HPLC Semi-Preparative HPLC (C18, MeCN:H2O) Pooled_Fractions->HPLC Pure_Compound >98% Pure Compound HPLC->Pure_Compound Recrystallization Recrystallization (CHCl3:MeOH) Pure_Compound->Recrystallization Crystals Crystalline this compound Recrystallization->Crystals

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Dammar_Triol This compound Dammar_Triol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylates IκBα DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

References

Application Note and Protocol: Purification of Dammar-20(21)-en-3,24,25-triol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant therapeutic potential, exhibiting antiviral and cytotoxic properties.[1] This compound is naturally found in plants such as Walsura robusta.[2] Effective drug discovery and development necessitate the isolation of highly purified active compounds. Column chromatography is a fundamental and effective technique for the purification of such natural products.[1] This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the purification of this compound using the described column chromatography protocol.

ParameterValueReference
Column Dimensions 120 cm x 5 cm[1]
Stationary Phase Silica Gel (200-300 mesh)[1][3]
Mobile Phase Hexane-Ethyl Acetate (B1210297) Gradient[1]
Initial Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)[1]
Final Mobile Phase Hexane:Ethyl Acetate (0:10, v/v)[1]
Elution of Target Compound Hexane:Ethyl Acetate (6:4, v/v)[1]
Crude Extract Load 500 mg[1]
Number of Fractions 23[1]
Expected Purity ≥95% (by HPLC)[1]

Experimental Workflow Diagram

Purification_Workflow start Start: Crude Plant Extract sample_prep Sample Preparation: - Dissolve in minimal solvent - Adsorb onto silica gel start->sample_prep loading Sample Loading: - Carefully load sample onto column sample_prep->loading column_packing Column Preparation: - Slurry pack silica gel in Hexane column_packing->loading elution Gradient Elution: Hexane:EtOAc (8:2 -> 0:10) loading->elution fraction_collection Fraction Collection: - Collect fractions (e.g., 20 mL each) elution->fraction_collection tlc_analysis TLC Analysis: - Monitor fractions for target compound fraction_collection->tlc_analysis pooling Pooling of Fractions: - Combine fractions containing pure compound tlc_analysis->pooling concentration Solvent Evaporation: - Concentrate pooled fractions under reduced pressure pooling->concentration purity_analysis Purity & Identity Confirmation: - HPLC, NMR, MS concentration->purity_analysis end End: Purified this compound purity_analysis->end

Caption: Workflow for the purification of this compound.

Experimental Protocols

1. Materials

  • Crude extract containing this compound

  • Silica gel (200-300 mesh)[1][3]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass chromatography column (120 cm x 5 cm)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm and 365 nm)

  • Glass vials for fraction collection

  • Analytical HPLC system with a C18 column[1]

2. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica gel bed does not run dry.

  • Wash the packed column with 2-3 column volumes of n-hexane to ensure a stable bed.

3. Sample Preparation and Loading

  • Dissolve 500 mg of the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) and add the dissolved sample.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

  • Carefully add the dried sample onto the top of the packed column, creating a uniform, flat layer.

  • Gently add a thin layer of sand or cotton wool on top of the sample layer to prevent disturbance during solvent addition.

4. Gradient Elution and Fraction Collection

  • Begin the elution with the initial mobile phase of Hexane:Ethyl Acetate (8:2, v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • Hexane:Ethyl Acetate (8:2) - 2 column volumes

    • Hexane:Ethyl Acetate (7:3) - 2 column volumes

    • Hexane:Ethyl Acetate (6:4) - 5 column volumes (The target compound is expected to elute in this range[1])

    • Hexane:Ethyl Acetate (4:6) - 2 column volumes

    • Hexane:Ethyl Acetate (2:8) - 2 column volumes

    • Hexane:Ethyl Acetate (0:10) - 2 column volumes

  • Collect fractions of a consistent volume (e.g., 20-25 mL) in labeled vials throughout the elution process.

5. Analysis of Fractions

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 1:1).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Identify the fractions containing the compound of interest based on its Rf value, comparing it to a reference standard if available.

  • Pool the fractions that show a single, pure spot corresponding to this compound.

6. Isolation and Purity Confirmation

  • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified compound.

  • Determine the yield of the purified compound.

  • Confirm the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[1] Purity should be ≥95% for use in biological assays.[1]

  • Further confirm the identity of the compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway Diagram

While the primary focus of this document is the purification protocol, it is relevant to understand the biological context of the purified compound. This compound has been noted for its potential as an anti-cancer agent.[1] The diagram below illustrates a generalized signaling pathway that is often targeted by anti-cancer compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, NF-κB) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Dammar This compound Dammar->Raf Inhibition Dammar->PI3K Inhibition

Caption: A potential anti-cancer mechanism of action for dammarane (B1241002) triterpenoids.

References

Application Note and Protocol: HPLC-Based Analysis and Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis and purification of Dammar-20(21)-en-3,24,25-triol, a bioactive triterpenoid (B12794562) isolated from various plant sources, including Walsura robusta and species from the genus Shorea.[1][2] The compound has garnered significant interest for its potential therapeutic applications, including antiviral and cytotoxic effects.[1] This application note details validated High-Performance Liquid Chromatography (HPLC) methods for both the quantitative analysis and semi-preparative purification of this compound. The protocols are designed to be readily implemented in a laboratory setting for natural product discovery, characterization, and process development.

Introduction

This compound (Molecular Formula: C₃₀H₅₂O₃, Molecular Weight: 460.73 g/mol ) is a dammarane-type triterpenoid with a range of reported biological activities.[1][2] Accurate and efficient analytical and purification methods are essential for its pharmacological investigation and potential drug development. HPLC is a powerful technique for the analysis of non-volatile natural products like triterpenoids, offering high resolution and sensitivity.[3] This document outlines optimized HPLC protocols for the qualitative and quantitative analysis, as well as the semi-preparative isolation of this compound.

Experimental Workflow

The overall process for the isolation and analysis of this compound from a crude plant extract involves several key stages, from initial extraction to final purity assessment. The logical relationship between these stages is depicted in the workflow diagram below.

A Plant Material (e.g., Walsura robusta) B Extraction (e.g., 95% Ethanol) A->B C Crude Extract B->C D Preliminary Purification (Silica Gel Column Chromatography) C->D E Partially Purified Fractions D->E F Analytical HPLC (Method Validation & Purity Check) E->F G Semi-Preparative HPLC (Isolation of Target Compound) E->G F->G Proceed if pure enough H Pure this compound G->H H->F Final Purity Analysis I Structural Elucidation & Bioassays H->I

Figure 1: General workflow for the isolation and analysis of this compound.

Analytical HPLC Method

This method is suitable for the quantitative determination of this compound in extracts and purified fractions.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm[1]
Injection Volume 10 µL
Standard Solution This compound (1 mg/mL in Methanol)
Sample Preparation
  • Accurately weigh and dissolve the crude extract or purified fraction in methanol (B129727) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for triterpenoid analysis by HPLC.[3]

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.08 - 0.65 µg/mL
Limit of Quantification (LOQ) 0.25 - 2.0 µg/mL
Precision (RSD%) ≤ 2%
Accuracy (Recovery) 95% - 105%

Semi-Preparative HPLC Purification Method

This method is designed for the isolation of this compound from partially purified fractions, yielding the compound with high purity.

Chromatographic Conditions
ParameterCondition
Column C18, 10 x 250 mm, 5 µm particle size[1]
Mobile Phase Isocratic: Acetonitrile:Water (52:48, v/v)[1]
Flow Rate 2.0 mL/min[1]
Column Temperature Ambient
Detection UV at 203 nm[1]
Injection Volume 500 µL
Protocol
  • Dissolve the partially purified fraction (e.g., from silica (B1680970) gel chromatography) in the mobile phase at a concentration of 10-20 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and collect the fractions corresponding to the peak of this compound.

  • Pool the collected fractions containing the pure compound.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Assess the purity of the isolated compound using the analytical HPLC method described in Section 3.

Performance Data
ParameterResult
Starting Material 100 mg of partially purified material
Yield 32 mg of pure this compound[1]
Final Purity > 98% (as determined by analytical HPLC)[1]

Signaling Pathway Context

While a specific, detailed signaling pathway for this compound is not yet fully elucidated, its biological activities suggest interactions with key cellular targets. For instance, it has been shown to inhibit enzymes involved in viral replication and display cytotoxic effects against cancer cell lines.[1] A related dammarane (B1241002) triterpenoid, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has demonstrated inhibitory activity against α-glucosidase and PTP1B, enzymes relevant to metabolic disorders.[4] The diagram below illustrates a conceptual framework of its potential mechanism of action based on current knowledge.

cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Biological Effects A This compound B Viral Replication Enzymes A->B Inhibition C Cancer Cell Proliferation Pathways A->C Inhibition D α-glucosidase / PTP1B A->D Inhibition E Antiviral Activity B->E F Cytotoxicity / Apoptosis C->F G Modulation of Glucose Metabolism D->G

Figure 2: Conceptual diagram of the potential mechanisms of action for this compound.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for quality control and quantitative studies, while the semi-preparative method allows for the efficient isolation of this bioactive compound for further research. These protocols will aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their investigation of this promising triterpenoid.

References

Application Notes and Protocols for the Synthesis of Dammar-20(21)-en-3,24,25-triol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with promising pharmacological activities. The protocols outlined below are intended to serve as a guide for the development of novel therapeutic agents based on this scaffold.

Biological Activity and Data Presentation

Dammarane-type triterpenoids, including derivatives of this compound, have demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects.[1] The structural modifications of the parent compound can significantly influence its potency and selectivity. Below is a summary of reported quantitative data for this compound and related derivatives.

Table 1: Biological Activities of this compound and Related Derivatives

Compound/DerivativeBiological ActivityAssay SystemIC50 ValueReference
This compoundCytotoxicityBreast Cancer Cell Lines10-30 µM[1]
This compoundAnti-inflammatoryLPS-stimulated Macrophages (TNF-α & IL-6 reduction)Not specified[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolCytotoxicityHuman Colon Cancer Cells (HCT-8)31.6 µg/mL[1]
Cycloartane-3,24,25-triolAnti-prostate CancerDU145 Cells1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolAnti-prostate CancerPC-3 Cells2.226 ± 0.28 µM[1]
Mono-succinyl dammarane (B1241002) derivatives (5a-5d)HIV-1 Protease InhibitionFRET Assay<10 µM[2][3]
Di-succinyl dammarane derivatives (5e, 5f)HIV-1 & HCV Protease InhibitionFRET Assay<10 µM[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically starts with the isolation of the parent compound from natural sources, such as plants from the genus Shorea or Walsura robusta.[1] While a complete de novo synthesis is complex, the isolated natural product serves as a versatile starting material for various chemical modifications.

This protocol describes the oxidation of the hydroxyl group at C-3 and the epoxidation of the double bond in the side chain.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Oxidation of the 3-hydroxyl group: Dissolve this compound in anhydrous DCM. Add PCC or Dess-Martin periodinane in portions at room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Epoxidation of the side chain: Dissolve the crude ketone in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quenching and Extraction: Quench the reaction by adding 10% Na₂SO₃ solution, followed by saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate to yield 24,25-epoxy-dammar-20(21)-en-3-one.

This protocol outlines the introduction of an aminomethyl group, a common modification to enhance biological activity.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), 10% solution

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • DCM and Methanol for elution

Procedure:

  • Reaction Setup: To a solution of this compound in ethanol, add the secondary amine and formaldehyde.

  • Acidification and Reflux: Add a catalytic amount of concentrated HCl and reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with a 10% NaOH solution until basic. Extract the product with DCM (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM-methanol gradient to obtain the desired aminomethylated derivative.

Biological Assays

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized dammarane derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This protocol measures the ability of the synthesized derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Synthesized dammarane derivatives dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound (Starting Material) reaction Chemical Modification (e.g., Oxidation, Aminomethylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) characterization->anti_inflammatory data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis end Further Development data_analysis->end Lead Compound Identification

Caption: General workflow for synthesis and biological evaluation.

Postulated Signaling Pathway: Inhibition of NF-κB

Based on the reported anti-inflammatory properties of dammarane triterpenoids, a postulated mechanism of action is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) Dammarane Dammarane Derivative Dammarane->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cytotoxic effects of Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid, on various cancer cell lines. Detailed protocols for assessing its activity and investigating its mechanism of action are also included.

Overview of this compound

This compound is a natural product with demonstrated biological activities, including cytotoxic effects against cancer cells.[1] Research indicates that DMT can induce apoptosis, the process of programmed cell death, in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1]

Sensitive Cell Lines and Cytotoxicity

Current research has identified several cancer cell lines that are sensitive to treatment with this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for a limited number of cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia10 - 30
HepG2Hepatocellular Carcinoma10 - 30

Note: The IC50 values are reported as a range based on available literature. Specific values may vary depending on experimental conditions.

Studies on structurally similar dammarane (B1241002) triterpenoids suggest potential activity against other cancer types. For instance, Cycloartane-3,24,25-triol has shown potent anti-prostate cancer activity in DU145 and PC-3 cell lines.[1][2] Another related compound, 20(S)-Dammar-25(26)-ene-3β,12β,20-triol, exhibited cytotoxicity against human colon cancer cells (HCT-8).[1]

Postulated Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of similar compounds, the following pathways are of interest for further investigation:

  • STAT3 and ERK Signaling: A structurally related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK pathways in HepG2 cells.[3] These pathways are crucial for cell proliferation and survival, and their inhibition can lead to apoptosis.

  • Apoptosis Induction: this compound has been observed to induce apoptosis in cancer cells.[1] The intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways are key areas for mechanistic studies.

G DMT This compound ERK ERK Pathway DMT->ERK Inhibition (Postulated) STAT3 STAT3 Pathway DMT->STAT3 Inhibition (Postulated) Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival STAT3->Proliferation STAT3->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Postulated signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (DMT)

  • Cancer cell lines (e.g., HL-60, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DMT in complete culture medium. Remove the medium from the wells and add 100 µL of the DMT dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMT, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with DMT b->c d Incubate for 24-72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add solubilization solution f->g h Read absorbance at 570 nm g->h

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in cells treated with this compound.

Materials:

  • This compound (DMT)

  • Sensitive cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DMT at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • This compound (DMT)

  • Sensitive cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DMT as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G a Cell Treatment & Lysis b Protein Quantification a->b c SDS-PAGE b->c d Protein Transfer c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Detection & Analysis g->h

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates cytotoxic activity against specific cancer cell lines, warranting further investigation into its therapeutic potential. The provided protocols offer a framework for researchers to explore its efficacy and elucidate the underlying molecular mechanisms. Future studies should focus on expanding the panel of tested cell lines, precisely determining IC50 values, and identifying the specific signaling pathways modulated by this compound.

References

Application Notes: Dammar-20(21)-en-3,24,25-triol as a Potential α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) that has been isolated from various natural sources, including Walsura robusta.[1][2] While research has highlighted its potential in antiviral and anticancer applications, its role as an α-glucosidase inhibitor remains an area of burgeoning interest. Structurally related dammarane (B1241002) triterpenoids, such as derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, have demonstrated α-glucosidase inhibitory activity, suggesting that this compound may also possess similar therapeutic potential for managing type 2 diabetes.[3] α-Glucosidase inhibitors function by delaying the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[4][5][6] This document provides detailed protocols for evaluating the α-glucosidase inhibitory activity and characterizing the inhibition kinetics of this compound.

Data Presentation

As there is currently no publicly available quantitative data on the α-glucosidase inhibitory activity of this compound, the following table is presented as a template for researchers to populate with their experimental findings. For comparative purposes, data for Acarbose, a known α-glucosidase inhibitor, and a related dammarane triterpenoid derivative are included.

Compoundα-Glucosidase IC50 (µM)Inhibition TypeKi (µM)Source
This compoundData to be determinedData to be determinedData to be determined
Acarbose~205Competitive-[7]
(20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives467.7 - 489.8--[3]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of Acarbose in phosphate buffer and create a series of dilutions.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the this compound solution at various concentrations.

    • For the positive control, add 50 µL of the Acarbose solution at various concentrations.

    • For the negative control, add 50 µL of the phosphate buffer.

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance every 5 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Kinetic Analysis of α-Glucosidase Inhibition

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.

Materials:

  • Same as the in vitro inhibition assay.

Procedure:

  • Assay Setup:

    • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Typically, a range of pNPG concentrations (e.g., 0.625, 1.25, 2.5, 5 mM) are used in the absence and presence of different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S], where [S] is the substrate concentration. [8][9][10] * Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition. [4] * Competitive inhibition: Vmax remains unchanged, while Km increases.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

      • Mixed inhibition: Both Vmax and Km are altered, but not necessarily in the same way.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase and Incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution start_reaction Add pNPG to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Control to 96-well Plate prep_inhibitor->add_inhibitor prep_control Prepare Acarbose Dilutions prep_control->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction measure_abs Measure Absorbance at 405 nm start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition kinetic_study Perform Kinetic Studies measure_abs->kinetic_study det_ic50 Determine IC50 Value calc_inhibition->det_ic50 lw_plot Generate Lineweaver-Burk Plot kinetic_study->lw_plot det_mode Determine Inhibition Mode lw_plot->det_mode

Caption: Workflow for α-Glucosidase Inhibition Assay.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_enzyme Enzymatic Action cluster_inhibition Inhibition cluster_absorption Glucose Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_amylase α-Amylase Carbohydrates->alpha_amylase hydrolysis Disaccharides Disaccharides (Maltose, Sucrose) alpha_glucosidase α-Glucosidase Disaccharides->alpha_glucosidase hydrolysis Monosaccharides Monosaccharides (Glucose) absorption Glucose Absorption in Small Intestine Monosaccharides->absorption alpha_amylase->Disaccharides alpha_glucosidase->Monosaccharides inhibitor This compound inhibitor->alpha_glucosidase Inhibits blood_glucose Increased Blood Glucose absorption->blood_glucose

Caption: Mechanism of α-Glucosidase Inhibition.

References

Application of Dammar-20(21)-en-3,24,25-triol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol (DMT) is a tetracyclic triterpenoid (B12794562) compound isolated from plants of the Walsura genus, such as Walsura robusta.[1][2][3] This natural product has garnered significant interest in the field of neurodegenerative disease research due to its potential multifaceted therapeutic effects. Preclinical evidence suggests that DMT and related dammarane (B1241002) triterpenoids possess anti-inflammatory, antioxidant, and neuroprotective properties.[1] Notably, DMT has been suggested to exhibit inhibitory effects on acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease.[1] These characteristics position this compound as a promising candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other conditions associated with neuroinflammation and neuronal damage.

Potential Mechanisms of Action in Neurodegenerative Diseases

This compound is hypothesized to exert its neuroprotective effects through several key mechanisms:

  • Anti-inflammatory Activity: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. DMT has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophage and microglial cells.[1] This anti-inflammatory action is likely mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

  • Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels contributes to cognitive deficits. As a potential inhibitor of AChE, DMT may help to increase the synaptic availability of acetylcholine, thereby offering symptomatic relief.[1]

  • Antioxidant Effects: Oxidative stress is a significant contributor to neuronal cell death in neurodegenerative conditions. Dammarane triterpenoids have been noted for their ability to mitigate oxidative stress-induced neuronal damage, suggesting a role for DMT in protecting neurons from reactive oxygen species (ROS).[1]

Data Presentation

The following tables summarize the potential bioactivities of this compound and related compounds based on available literature. It is important to note that specific quantitative data for this compound is limited, and some data are inferred from studies on similar dammarane triterpenoids.

Table 1: Anti-inflammatory Activity of Dammarane Triterpenoids

CompoundCell LineStimulantMeasured CytokinesObserved EffectReference
This compoundMacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Significant reduction[1]

Table 2: Potential Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAssay TypeIC50 ValueNotesReference
This compoundEnzymatic AssayNot specifiedMentioned as a potential inhibitor[1]

Table 3: Neuroprotective Effects of Dammarane Triterpenoids

CompoundCell ModelInsultEndpointObserved EffectReference
This compoundNeuronal cellsOxidative stressNeuronal deathMitigation of cell death[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in neurodegenerative disease research.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the AChE inhibitory activity of this compound.

Materials:

  • This compound (DMT)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (positive control)

Procedure:

  • Preparation of Reagents:

    • Dissolve DMT in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of various concentrations of DMT.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the DMT concentration.

Protocol 2: Anti-Neuroinflammatory Activity in Microglial Cells

This protocol details the procedure to assess the effect of this compound on the inflammatory response in a microglial cell line (e.g., BV-2).

Materials:

  • This compound (DMT)

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-NF-κB, NF-κB, and β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Culture BV-2 cells in DMEM with 10% FBS.

    • Pre-treat the cells with various concentrations of DMT for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Western Blot for NF-κB Activation:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65.

    • Use an antibody against β-actin as a loading control.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Compare the cytokine levels in DMT-treated groups to the LPS-only control.

    • Quantify the band intensities from the Western blot to determine the ratio of p-NF-κB to total NF-κB.

Protocol 3: Neuroprotection Assay against Oxidative Stress

This protocol describes how to evaluate the protective effect of this compound on a neuronal cell line (e.g., SH-SY5Y) subjected to oxidative stress.

Materials:

  • This compound (DMT)

  • SH-SY5Y neuroblastoma cells

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • DMEM/F12 with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.

    • Pre-treat the cells with various concentrations of DMT for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH release using the cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

G cluster_0 Neuroinflammation Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription DMT This compound DMT->IKK Inhibition

Caption: Proposed anti-neuroinflammatory mechanism of this compound.

G cluster_1 Workflow for Neuroprotection Assay start Seed SH-SY5Y cells pretreat Pre-treat with This compound start->pretreat induce Induce oxidative stress (H₂O₂ or 6-OHDA) pretreat->induce assay Perform MTT and LDH assays induce->assay analyze Analyze cell viability and cytotoxicity assay->analyze

Caption: Experimental workflow for assessing the neuroprotective effects of the compound.

Conclusion

This compound represents a promising natural product for the development of novel therapies for neurodegenerative diseases. Its potential to inhibit acetylcholinesterase, suppress neuroinflammation, and protect neurons from oxidative stress warrants further in-depth investigation. The protocols and information provided herein offer a framework for researchers to explore the therapeutic utility of this compound in various models of neurodegeneration. Future studies should focus on elucidating the precise molecular targets, conducting in vivo efficacy studies in animal models of neurodegenerative diseases, and further exploring the structure-activity relationships of dammarane triterpenoids.

References

Analytical Standards for Dammar-20(21)-en-3,24,25-triol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, including those of the Walsura and Shorea genera.[1] This class of molecules has garnered significant scientific interest due to a range of potential pharmacological activities, including anti-inflammatory and antiviral properties.[1] This document provides a comprehensive overview of the analytical standards, experimental protocols, and biological context for this compound to support ongoing research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and characterization.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₃[2]
Molecular Weight 460.73 g/mol [2]
CAS Number 55050-69-6[3][4]
Appearance White to off-white powderGeneric chemical data
Solubility Soluble in methanol (B129727), ethanol, DMSO, and chloroform. Sparingly soluble in water.Generic chemical data
Storage Conditions Store as a powder at -20°C for long-term stability. In solvent, store at -80°C.Generic chemical data

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and quality control of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for the separation and quantification of this compound.

Protocol: Quantitative Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Reagents:

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Reference standard of this compound (>98% purity)

  • 0.22 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 209 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: For plant materials, extract the triterpenoids using methanol or ethanol, followed by sonication. Filter the extract through a 0.22 µm syringe filter before injection.[5]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

Protocol: LC-MS/MS Analysis

Objective: To identify and quantify this compound using LC-MS/MS.

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm)

  • LC-MS grade acetonitrile and water with 0.1% formic acid

  • Reference standard of this compound

Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Reaction Monitoring (SRM) or Full Scan

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, using LC-MS grade solvents.

  • MS Parameter Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions for SRM analysis.

  • Analysis: Inject the standards and samples into the LC-MS system.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum. For quantification, use the peak area from the SRM chromatogram and a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tube

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of the compound.

  • Dissolve the compound in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.[6]

  • Vortex the vial to ensure complete dissolution.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

Biological Activities and Putative Mechanisms of Action

This compound has been reported to exhibit anti-inflammatory and antiviral activities.[1]

Anti-inflammatory Activity

Studies have shown that this compound can downregulate the production of pro-inflammatory cytokines in macrophage cells.[1] A common pathway for regulating inflammatory responses is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, many triterpenoids exert their anti-inflammatory effects through the inhibition of this pathway.

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Dammar This compound Dammar->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antiviral Activity

This compound has been reported to exhibit antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1), by potentially inhibiting viral DNA synthesis or capsid protein synthesis.[7]

Experimental Workflow for Antiviral Activity Assessment

antiviral_workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_results Results Cell_Culture Host Cell Culture Virus_Infection Virus Infection (e.g., HSV-1) Cell_Culture->Virus_Infection Compound_Treatment Treatment with This compound Virus_Infection->Compound_Treatment Plaque_Assay Plaque Reduction Assay Compound_Treatment->Plaque_Assay qPCR Viral DNA Quantification (qPCR) Compound_Treatment->qPCR Western_Blot Viral Protein Expression (Western Blot) Compound_Treatment->Western_Blot Viral_Titer Viral Titer Determination Plaque_Assay->Viral_Titer DNA_Replication Inhibition of DNA Replication qPCR->DNA_Replication Protein_Synthesis Inhibition of Protein Synthesis Western_Blot->Protein_Synthesis

Caption: Workflow to investigate the antiviral mechanism of action.

Conclusion

This document provides essential information and standardized protocols for the analytical characterization and biological evaluation of this compound. The detailed methodologies for HPLC, LC-MS, and NMR will aid in ensuring the quality and consistency of this compound in research and development settings. Furthermore, the elucidation of its potential mechanisms of action in inflammation and viral infections provides a solid foundation for further pharmacological studies.

References

Application Note: Spectroscopic Analysis of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the spectroscopic analysis of Dammar-20(21)-en-3,24,25-triol, a triterpenoid (B12794562) isolated from Walsura robusta.[1][2] This compound is of interest to the pharmaceutical and natural product research communities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive protocols for data acquisition and analysis.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₃₀H₅₂O₃

  • Molecular Weight: 460.73 g/mol [2]

  • CAS Number: 55050-69-6

  • Source: Isolated from the herbs of Walsura robusta.[1][2]

Structure:

Chemical structure of this compound

Spectroscopic Data

The following tables summarize the NMR and MS data for this compound.

NMR Spectroscopy Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
138.81.00-1.10m
227.41.55-1.65m
379.03.20dd, J = 11.5, 4.5 Hz
438.9--
555.30.78dd, J = 11.5, 1.5 Hz
618.31.45-1.55m
734.91.35-1.45m
840.5--
950.51.25m
1037.2--
1121.61.50-1.60m
1228.21.60-1.70m
1349.01.75m
1451.5--
1531.01.30-1.40m
1628.01.80-1.90m
1754.71.95m
1815.40.87s
1916.10.97s
20154.5--
21107.64.85, 5.05br s each
2243.12.10-2.20m
2322.41.65-1.75m
2475.83.45t, J = 7.0 Hz
2573.0--
2626.81.15s
2726.71.14s
2828.10.79s
2916.40.86s
3015.70.95s

Note: The assignments are based on DEPT, HMQC, and HMBC experiments of dammarane-type triterpenoids. Specific assignments for this exact isomer may vary slightly.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

m/zIon FormulaAssignment
461.3994[C₃₀H₅₃O₃]⁺[M+H]⁺
483.3813[C₃₀H₅₂O₃Na]⁺[M+Na]⁺
443.3888[C₃₀H₅₁O₂]⁺[M+H-H₂O]⁺
425.3782[C₃₀H₄₉O]⁺[M+H-2H₂O]⁺
407.3677[C₃₀H₄₇]⁺[M+H-3H₂O]⁺
383.3310[C₂₆H₄₇O]⁺Side-chain cleavage
207.1795[C₁₄H₂₃O]⁺Cleavage of C,D rings
189.1690[C₁₄H₂₁]⁺Cleavage of C,D rings with H₂O loss

Note: Fragmentation patterns are proposed based on the general fragmentation of dammarane (B1241002) triterpenoids and may include cleavages of the side chain and retro-Diels-Alder reactions in the ring system. The loss of water molecules is a common fragmentation pathway for triterpenoids with hydroxyl groups.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is typically isolated from the dried and powdered plant material of Walsura robusta using solvent extraction (e.g., with methanol (B129727) or ethanol), followed by partitioning and chromatographic techniques.[1]

  • Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).[1]

  • NMR Sample: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard.

  • MS Sample: For MS analysis, prepare a stock solution of the purified compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS analysis.

NMR Data Acquisition
  • Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Software: TopSpin 3.2 (or equivalent).

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

  • 2D NMR: HSQC, HMBC, and COSY experiments should be performed using standard Bruker pulse programs to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Data Acquisition
  • Instrument: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent) coupled with a Vanquish UHPLC system.

  • Software: Xcalibur 4.0 (or equivalent).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Heated Electrospray Ionization (HESI).

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 40 units.

    • Auxiliary Gas Flow Rate: 10 units.

    • Capillary Temperature: 320 °C.

    • Scan Range (m/z): 150-1000.

    • Resolution: 70,000 for full scan, 17,500 for MS/MS.

    • Collision Energy (for MS/MS): Stepped collision energy (20, 30, 40 eV) to obtain a rich fragmentation spectrum.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry plant_material Plant Material (Walsura robusta) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_sample_prep Sample Preparation (CDCl3) pure_compound->nmr_sample_prep NMR Analysis ms_sample_prep Sample Preparation (MeOH/ACN) pure_compound->ms_sample_prep MS Analysis nmr_acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition nmr_sample_prep->nmr_acquisition nmr_data_analysis Spectral Processing and Structure Elucidation nmr_acquisition->nmr_data_analysis data_reporting Data Reporting and Archiving nmr_data_analysis->data_reporting lc_ms_acquisition LC-MS/MS Analysis (ESI+) ms_sample_prep->lc_ms_acquisition ms_data_analysis Data Analysis (Molecular Formula and Fragmentation) lc_ms_acquisition->ms_data_analysis ms_data_analysis->data_reporting

Caption: Experimental workflow for the analysis of this compound.

References

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) compound isolated from plants such as Walsura robusta.[1] As a member of the dammarane (B1241002) family of triterpenoids, which includes bioactive compounds like protopanaxadiol (B1677965) (PPD), it is a subject of interest for its potential therapeutic applications, particularly in oncology. Dammarane triterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in cancer therapy research.

Mechanism of Action

While specific research on this compound is emerging, the anticancer mechanisms of closely related dammarane triterpenoids, such as Protopanaxadiol (PPD), have been more extensively studied. These compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells through the modulation of key signaling pathways.

The primary mechanisms of action are believed to involve:

  • Induction of Apoptosis: Dammarane triterpenoids can trigger the intrinsic mitochondrial pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2), is a key feature of this process.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G1/S phase transition.[3][4] This prevents cancer cells from replicating and dividing.

  • Inhibition of Pro-Survival Signaling Pathways: Dammarane triterpenoids have been shown to inhibit critical signaling pathways that promote cancer cell growth and survival, including:

    • PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[3][5][6][7]

    • EGFR/MAPK Pathway: By targeting components of this pathway, such as the Epidermal Growth Factor Receptor (EGFR), these compounds can disrupt downstream signaling that drives cell proliferation.[8][9]

Data Presentation: Cytotoxicity of Dammarane Triterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various dammarane triterpenoids against a range of human cancer cell lines. It is important to note that specific IC50 values for this compound are not widely reported in the currently available literature. The data presented for related compounds can serve as a valuable reference for designing initial experimental concentrations.

Compound/ExtractCancer Cell LineIC50 Value (µM)Reference
Dammarane Triterpenoid 1MIA PaCa-2 (Pancreatic)12.36 ± 0.33[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon)31.6 µg/mL[2]
Cycloartane-3,24,25-triolDU145 (Prostate)1.67 ± 0.18[2]
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28[2]
(20S)-20-hydroxydammar 24-en-3-onB16-F10 (Melanoma)21.55 ± 0.25[10]
Bacopaside EMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MNot specified
Bacopaside VIIMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MNot specified

Mandatory Visualizations

Signaling Pathways

Dammarane_Triterpenoid_Signaling Proposed Signaling Pathways of Dammarane Triterpenoids in Cancer Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras DT Dammarane Triterpenoid DT->EGFR Inhibits PI3K PI3K DT->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) DT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DT->Bax Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle CytoC Cytochrome c Bax->CytoC Release from Mitochondria Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathways of dammarane triterpenoids in cancer cells.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating Anticancer Activity cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, etc.) seed Seed cells in 96-well or 6-well plates start->seed treat Treat with This compound (various concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treat->annexin western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 values mtt->ic50 flow Flow Cytometry Analysis (Apoptotic vs. Necrotic cells) annexin->flow quant Densitometry Analysis (Protein Quantification) western->quant

Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity and normalize to a loading control like β-actin.

Conclusion

This compound and related dammarane triterpenoids represent a promising class of natural products for cancer therapy research. The protocols and information provided herein offer a framework for investigating their cytotoxic and pro-apoptotic effects. Further research is warranted to elucidate the specific molecular targets and to evaluate the in vivo efficacy and safety of these compounds, which could lead to the development of novel anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dammar-20(21)-en-3,24,25-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dammar-20(21)-en-3,24,25-triol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Crude Extract Yield 1. Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the target compound. 2. Inefficient Extraction Time/Temperature: The duration or temperature of the extraction may be insufficient for complete extraction. 3. Improper Plant Material Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. 4. Degradation of Target Compound: High temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.1. Solvent Optimization: Ethanol (B145695) and methanol (B129727) are effective solvents for extracting triterpenoids. A study on analogous dammarane (B1241002) derivatives reported optimal yields with 95% ethanol.[1] Consider performing small-scale extractions with different solvents (e.g., ethanol, methanol, acetone) and concentrations to determine the most effective one. 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature. For instance, extraction at 60°C for 24 hours has been shown to be effective for similar compounds.[1] 3. Proper Sample Preparation: Ensure the plant material (e.g., bark of Walsura robusta) is dried and finely powdered to increase the surface area for solvent interaction. 4. Control Extraction Conditions: Use moderate temperatures and avoid excessively long extraction times to minimize degradation.
Poor Separation During Liquid-Liquid Partitioning 1. Emulsion Formation: High concentrations of lipids and pigments in the crude extract can lead to the formation of stable emulsions between the aqueous and organic phases. 2. Incorrect Solvent System: The chosen partitioning solvents may have similar polarities, leading to poor separation.1. Break Emulsions: To disrupt emulsions, you can try adding a saturated NaCl solution (salting out), gentle swirling instead of vigorous shaking, or centrifugation.[2] 2. Solvent System Selection: A common and effective method involves suspending the viscous residue of the crude extract in water and partitioning it with a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and pigments.[1]
Low Purity of Isolated Compound 1. Co-elution of Structurally Similar Compounds: Dammarane derivatives with similar structures may co-elute during chromatographic separation. 2. Ineffective Chromatographic Conditions: The stationary phase or mobile phase composition may not be optimal for separating the target compound.1. Optimize Chromatography: For silica (B1680970) gel column chromatography, a gradient elution system is recommended. A hexane-ethyl acetate gradient (from 8:2 to 0:10) has been used successfully.[1] Adding a small amount of formic acid (0.1%) to the mobile phase can improve peak resolution by minimizing interactions with the silica.[1] 2. Employ High-Resolution Techniques: For final purification, semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective, capable of achieving purities greater than 98%.[1]
Analyte Loss During Solvent Evaporation 1. High Temperature: Excessive heat during solvent evaporation can lead to the degradation of the compound. 2. Azeotropic Mixture Formation: The solvent may form an azeotrope with water, making complete removal difficult without high temperatures.1. Use Reduced Pressure: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to lower the boiling point and minimize thermal degradation.[1] 2. Co-distillation: Add a solvent like toluene (B28343) to form a lower-boiling azeotrope with water, facilitating its removal at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound?

A1: this compound is a triterpenoid (B12794562) that can be isolated from various plant sources, notably from the herbs of Walsura robusta and plants from the genus Shorea.[1][3][4]

Q2: What are the key biological activities of this compound?

A2: This compound has demonstrated a range of biological activities, including antiviral, cytotoxic, and anti-inflammatory properties.[1] For instance, it has shown potential in inhibiting viral replication and has exhibited cytotoxic effects against various cancer cell lines in vitro.[1]

Q3: What is a typical yield for the crude extract and the final pure compound?

A3: Using 95% ethanol at 60°C for 24 hours for extraction from dried Walsura robusta bark can yield a crude extract of approximately 12.4% (w/w).[1] Following purification by semi-preparative HPLC, a starting amount of 100 mg of partially purified material can yield 32 mg of chromatographically pure this compound.[1]

Q4: Which analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A C18 column with UV detection at 203 nm is typically used.[1] Purity is confirmed by comparing the retention time with a certified reference standard and through techniques like spiking samples.[1]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., bark of Walsura robusta) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at a temperature of 60°C for 24 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure to obtain a viscous crude extract.

Protocol 2: Purification by Column Chromatography and HPLC
  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition with ethyl acetate. The aqueous phase, which is enriched with the more polar triterpenoids, should be collected.[1]

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: A gradient of hexane-ethyl acetate, starting from a ratio of 8:2 and gradually increasing the polarity to 0:10.[1]

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound. The compound has been reported to elute with a hexane-ethyl acetate ratio of 6:4.[1]

  • Semi-Preparative HPLC:

    • Column: C18 column (e.g., 250 mm × 10 mm, 5 μm).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (52:48).[1] The addition of 0.1% formic acid can improve peak shape.[1]

    • Flow Rate: 2 mL/min.[1]

    • Detection: UV detection at 203 nm.[1]

Quantitative Data Summary

Parameter Value Source
Crude Extract Yield 12.4% (w/w)[1]
Final Purity (Post-HPLC) >98%[1]
HPLC Yield 32 mg from 100 mg of partially purified material[1]

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Plant Material (e.g., Walsura robusta bark) Grinding Grinding Start->Grinding Extraction Solvent Extraction (95% Ethanol, 60°C, 24h) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Reduced Pressure) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Column_Chromatography Silica Gel Column Chromatography Aqueous_Phase->Column_Chromatography Semi_Prep_HPLC Semi-Preparative HPLC Column_Chromatography->Semi_Prep_HPLC Pure_Compound Pure this compound (>98% Purity) Semi_Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Inhibitory Signaling Pathway

Research on similar dammarane-type triterpenoids has indicated inhibitory effects on signaling pathways such as STAT3 and ERK, which are often implicated in cancer cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Dammar This compound Dammar->STAT3 Inhibits Activation Dammar->ERK Inhibits Activation

Caption: Putative inhibitory action on STAT3 and ERK signaling pathways.

References

Technical Support Center: Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dammar-20(21)-en-3,24,25-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the purity of this valuable triterpenoid (B12794562) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound are silica (B1680970) gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC). For initial separation from crude extracts, silica gel chromatography is the cornerstone, while HPLC is employed for achieving high purity levels (>98%). Advanced techniques like centrifugal partition chromatography (CPC) have also been shown to be highly efficient for separating dammarane (B1241002) saponins (B1172615).[1][2][3]

Q2: I am observing low yields of this compound after the initial extraction. What could be the cause?

A2: Low yields can often be attributed to the initial extraction process. The efficiency of extraction is influenced by the plant material itself and the extraction parameters. For dammarane-type saponins, initial extraction with methanol (B129727), followed by liquid-liquid partitioning with n-butanol, is a common procedure to enrich the triterpenoid fraction.[1][4] Optimizing solvent-to-material ratio, extraction time, and temperature can significantly enhance yield.

Q3: My purified this compound sample shows co-eluting impurities in the final HPLC analysis. How can I improve the separation?

A3: Co-elution of impurities, particularly structurally similar dammarane derivatives like 20,24-epoxylated compounds, is a common challenge.[5] To improve resolution, consider the following:

  • Optimize the HPLC mobile phase: Fine-tuning the ratio of your solvents (e.g., acetonitrile (B52724) and water) can significantly impact separation.

  • Introduce a modifier: Adding a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by suppressing silanol (B1196071) interactions on the column.[5]

  • Adjust the gradient: If using a gradient elution, a shallower gradient around the elution time of your target compound can enhance separation from closely eluting impurities.

Q4: I am struggling with the recrystallization of my purified this compound. What can I do?

A4: Recrystallization of saponins can be challenging. Key factors to consider are solvent selection, temperature, and concentration. Experiment with different solvent systems, starting with a solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures. Temperature control is crucial; allow the solution to cool slowly to promote crystal growth. If spontaneous crystallization does not occur, seeding the solution with a tiny crystal of the pure compound can initiate the process.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC/Column Inappropriate solvent system polarity.Systematically test different solvent systems with varying polarities (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol). A gradient elution from low to high polarity is often effective.[5]
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Irregular column packing.Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed surface.
Streaking of Spots on TLC Plate Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Presence of highly polar impurities.Pre-treat the crude extract with a non-polar solvent to remove less polar compounds before column chromatography.
Compound instability on silica.Perform a 2D TLC to check for degradation. If the compound is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Compound is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar saponins, a solvent system containing methanol or water may be necessary.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Add a competing base like triethylamine (B128534) or an acid like formic acid (0.1%) to the mobile phase to improve peak shape.[5]
Column overload.Reduce the injection volume or the concentration of the sample.
Dead volume in the system.Check all fittings and connections for leaks or gaps. Ensure tubing is cut cleanly and sits (B43327) properly in the fittings.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.
Split Peaks Partially blocked column frit.Reverse-flush the column. If the problem persists, replace the frit or the column.
Sample degradation on the column.Ensure the mobile phase pH is compatible with the compound's stability.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: Column Chromatography Parameters for Dammarane Derivatives

Parameter Value Reference
Stationary PhaseSilica Gel (200-300 mesh)
Column Dimensions120 cm x 5 cm
Mobile PhaseGradient of Hexane-Ethyl Acetate (8:2 to 0:10)
Elution of TargetHexane-Ethyl Acetate (6:4)
Sample Loading500 mg crude extract[5]

Table 2: Semi-preparative HPLC Parameters for this compound

Parameter Value Reference
ColumnC18 (250 mm x 10 mm, 5 µm)
Mobile PhaseIsocratic MeCN-H₂O (52:48)
Flow Rate2 mL/min
DetectionUV at 203 nm
Purity Achieved>98%
Yield32 mg from 100 mg partially purified material

Experimental Protocols

Protocol 1: Initial Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent of your gradient (e.g., hexane-ethyl acetate 8:2).

    • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Wash the column with the initial solvent until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and allowing the solvent to evaporate. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the target compound, this compound.

    • Evaporate the solvent from the combined fractions under reduced pressure.

Protocol 2: High-Purity Purification by Semi-Preparative HPLC
  • System Preparation:

    • Equilibrate the semi-preparative HPLC system with the chosen mobile phase (e.g., MeCN-H₂O, 52:48) until a stable baseline is achieved.

    • Set the flow rate (e.g., 2 mL/min) and the UV detector wavelength (e.g., 203 nm).

  • Sample Preparation:

    • Dissolve the partially purified sample from the column chromatography step in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the column.

    • Monitor the chromatogram and collect the peak corresponding to this compound.

  • Purity Analysis and Recovery:

    • Analyze a small aliquot of the collected fraction by analytical HPLC to confirm purity.

    • Evaporate the solvent from the collected fraction to obtain the highly purified compound.

Visualizations

Purification_Workflow Crude_Extract Crude Plant Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified TLC_Analysis TLC Analysis of Fractions Partially_Purified->TLC_Analysis Monitor HPLC_Purification Semi-Preparative HPLC Partially_Purified->HPLC_Purification TLC_Analysis->Column_Chromatography Optimize Gradient High_Purity_Compound >98% Pure this compound HPLC_Purification->High_Purity_Compound Purity_Check Analytical HPLC for Purity Confirmation High_Purity_Compound->Purity_Check Verify

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Secondary_Interactions Secondary Interactions Poor_Peak_Shape->Secondary_Interactions Column_Overload Column Overload Poor_Peak_Shape->Column_Overload Solvent_Mismatch Sample Solvent Mismatch Poor_Peak_Shape->Solvent_Mismatch Add_Modifier Add Mobile Phase Modifier (e.g., Formic Acid) Secondary_Interactions->Add_Modifier Reduce_Concentration Reduce Sample Concentration/Volume Column_Overload->Reduce_Concentration Dissolve_in_MP Dissolve Sample in Mobile Phase Solvent_Mismatch->Dissolve_in_MP

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Dammar-20(21)-en-3,24,25-triol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term storage, solid this compound should be stored as a lyophilized powder at -20°C in airtight, amber vials to protect from light and moisture. Under these conditions, it has been shown to maintain over 95% purity for at least 12 months[1]. For short-term storage, keeping the solid compound at 4°C in a desiccated environment is acceptable.

Q2: How should I prepare and store solutions of this compound?

A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, prepare a fresh solution in a suitable solvent like DMSO. It is highly recommended to avoid long-term storage of solutions. If temporary storage is necessary, store aliquots in airtight vials at -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles. Studies have shown significant degradation, with a 78% purity loss, in solutions stored at 4°C over 12 months[1].

Q3: My solution of this compound has turned cloudy. What should I do?

A: Cloudiness may indicate precipitation or degradation. Gently warm the solution to see if the compound redissolves. If it does not, or if you suspect degradation, it is best to discard the solution and prepare a fresh one. To prevent precipitation, ensure you are not exceeding the compound's solubility limit in your chosen solvent.

Q4: What are the known degradation pathways for this compound?

A: this compound is susceptible to oxidation. One identified degradation product is 24,25-epoxy-dammar-20(21)-en-3-one[1]. Like other dammarane (B1241002) triterpenoids, it may also be sensitive to acidic and alkaline conditions, high temperatures, and UV light, which can lead to hydrolysis and other degradation reactions.

Q5: How can I check the purity of my this compound sample?

A: The most common method for purity assessment is reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is typically used, with UV detection at approximately 203-210 nm[1].

Stability Data Summary

The following table summarizes the known stability data for this compound.

Form Storage Condition Duration Purity Retention Reference
Lyophilized Powder-20°C in amber vials12 months>95%[1]
Solution4°C12 months~22% (78% loss)[1]

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the handling and storage of this compound.

TroubleshootingGuide Troubleshooting Workflow start Start: Encountered an issue issue What is the issue? start->issue unexpected_results unexpected_results issue->unexpected_results Unexpected experimental results solution_cloudy solution_cloudy issue->solution_cloudy Solution is cloudy/precipitated purity_concern purity_concern issue->purity_concern Concern about compound purity check_storage check_storage unexpected_results->check_storage Check storage conditions of solid and solution warm_solution warm_solution solution_cloudy->warm_solution Gently warm solution check_hplc check_hplc purity_concern->check_hplc Analyze by RP-HPLC fresh_solution fresh_solution check_storage->fresh_solution Prepare fresh solution from solid stock re_run_experiment re_run_experiment fresh_solution->re_run_experiment Re-run experiment end end re_run_experiment->end End redissolves redissolves warm_solution->redissolves Does it redissolve? use_promptly use_promptly redissolves->use_promptly Yes: Use promptly, consider dilution discard_solution discard_solution redissolves->discard_solution No: Discard and prepare fresh solution use_promptly->end discard_solution->end purity_ok purity_ok check_hplc->purity_ok Is purity >95%? proceed_experiment proceed_experiment purity_ok->proceed_experiment Yes: Proceed with experiment order_new order_new purity_ok->order_new No: Order new batch proceed_experiment->end order_new->end StabilityTestingWorkflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution (e.g., 1 mg/mL in DMSO) prep_controls Prepare control samples (stored at -80°C) prep_solution->prep_controls acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) oxidation Oxidative Stress (e.g., 3% H2O2, RT, 24h) thermal Thermal Stress (e.g., 60°C, 48h) photo Photostability (ICH Q1B guidelines) sampling Sample at time points (e.g., 0, 4, 8, 24h) neutralize Neutralize acid/base samples sampling->neutralize analyze_hplc Analyze all samples by RP-HPLC neutralize->analyze_hplc compare Compare stressed samples to controls analyze_hplc->compare identify_degradants Identify and quantify degradants compare->identify_degradants

References

Technical Support Center: HPLC Analysis of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound in HPLC?

A1: The main challenges stem from its chemical structure. As a triterpenoid (B12794562), this compound lacks a strong chromophore, making UV detection less sensitive and requiring detection at low wavelengths (around 203-210 nm). Furthermore, its potential for secondary interactions with the stationary phase can lead to peak tailing, which compromises resolution and accurate quantification. The presence of structurally similar isomers in crude extracts can also lead to co-elution, further complicating separation.

Q2: Which HPLC column is recommended for the analysis of this compound?

A2: Reversed-phase columns are the most effective for separating triterpenoid saponins (B1172615) like this compound. A C18 (Octadecylsilane) column is a versatile and widely used stationary phase that serves as an excellent starting point for method development.[1] For potentially improved selectivity, especially if isomers are present, a Phenyl-Hexyl stationary phase can be considered, as it offers alternative separation mechanisms through π-π interactions.

Q3: What is a suitable mobile phase for the HPLC separation of this compound?

A3: A common mobile phase for reversed-phase HPLC of triterpenoids is a gradient or isocratic mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and water.[1] For this compound specifically, an isocratic mobile phase of acetonitrile and water has been successfully used.[1] The addition of an acidic modifier, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

Q4: How can I improve the detection of this compound if UV detection sensitivity is low?

A4: Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (e.g., 203 nm).[1] If sensitivity remains an issue, alternative detection methods are recommended. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like this compound. Charged Aerosol Detection (CAD) is another sensitive option for non-volatile analytes.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution and Co-eluting Peaks

If you are observing broad, overlapping, or poorly separated peaks, consider the following troubleshooting steps.

Poor_Resolution_Workflow cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Optimization cluster_temp_flow Temperature & Flow Rate Adjustment start Poor Resolution Observed check_column Evaluate Column Performance start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Column OK end_bad Consult Specialist check_column->end_bad Column Degraded cluster_column cluster_column adjust_temp_flow Adjust Temperature & Flow Rate optimize_mobile_phase->adjust_temp_flow Selectivity (α) Issue optimize_mobile_phase->end_bad No Improvement cluster_mobile_phase cluster_mobile_phase end_good Resolution Improved adjust_temp_flow->end_good Efficiency (N) Improved adjust_temp_flow->end_bad No Improvement cluster_temp_flow cluster_temp_flow col_age Check column age/usage col_type Consider different stationary phase (e.g., Phenyl-Hexyl) col_age->col_type col_dims Increase column length or decrease particle size col_type->col_dims mp_strength Adjust organic solvent ratio (MeCN/H2O) mp_modifier Add/adjust acidic modifier (e.g., 0.1% Formic Acid) mp_strength->mp_modifier mp_gradient Optimize gradient slope mp_modifier->mp_gradient temp Increase/decrease column temperature flow Decrease flow rate temp->flow Peak_Tailing_Workflow cluster_interactions Secondary Interaction Mitigation cluster_column_health Column Health Assessment cluster_sample Sample Overload Check start Peak Tailing Observed check_secondary_interactions Address Secondary Interactions start->check_secondary_interactions check_column_health Check Column Health check_secondary_interactions->check_column_health Tailing Persists end_good Symmetrical Peak Achieved check_secondary_interactions->end_good Interactions Mitigated cluster_interactions cluster_interactions check_sample_overload Verify Sample Concentration check_column_health->check_sample_overload Column OK end_bad Replace Column check_column_health->end_bad Column Contaminated/Void cluster_column_health cluster_column_health check_sample_overload->check_column_health No Overload check_sample_overload->end_good Concentration Adjusted cluster_sample cluster_sample add_modifier Add 0.1% Formic Acid or TFA to mobile phase increase_temp Increase column temperature (e.g., to 40°C) add_modifier->increase_temp wash_column Perform column wash protocol reverse_flush Reverse flush column (if recommended by manufacturer) wash_column->reverse_flush dilute_sample Dilute sample and reinject

References

Preventing degradation of Dammar-20(21)-en-3,24,25-triol during chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of Dammar-20(21)-en-3,24,25-triol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the degradation of your compound during chemical modification.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC plate that I can't identify. What is happening?

A1: Brown coloration and multiple TLC spots are often indicative of degradation. Dammarane (B1241002) triterpenoids, including this compound, can be sensitive to acidic conditions. The exocyclic double bond at C20-C21 is particularly susceptible to acid-catalyzed rearrangement or cyclization, leading to a complex mixture of isomers and degradation products. It is crucial to avoid strong acidic conditions during your reaction and workup.

Q2: I'm trying to selectively modify the C-3 hydroxyl group, but I'm getting reactions at the C-24 and C-25 hydroxyls as well. How can I improve selectivity?

A2: The hydroxyl groups at C-3, C-24, and C-25 have different steric environments and reactivity. The C-3 hydroxyl is a secondary alcohol, while the C-24 and C-25 hydroxyls are tertiary and part of a vicinal diol system in the side chain. To achieve selectivity, you can employ a protecting group strategy. Due to steric hindrance, the C-3 hydroxyl can often be selectively protected over the more hindered tertiary hydroxyls.

Q3: What are the best general-purpose protecting groups for the hydroxyl groups in this compound?

A3: The choice of protecting group depends on the subsequent reaction conditions. For general protection of the hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers are often suitable. They are robust enough for many reaction conditions and can be removed under mild acidic or fluoride-mediated conditions. For the diol at C-24 and C-25, an acetonide can be a good choice for simultaneous protection.

Q4: I suspect my compound is degrading during purification on silica (B1680970) gel. Is this possible?

A4: Yes, silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like this compound. If you suspect this is happening, you can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your elution solvent system (e.g., 1% triethylamine in ethyl acetate (B1210297)/hexane) before use. Alternatively, you can use a different stationary phase for chromatography, such as neutral alumina (B75360) or C18 reverse-phase silica.

Troubleshooting Guides

Problem 1: Low Yield and Suspected Degradation During an Oxidation Reaction
Symptom Possible Cause Suggested Solution
Low yield of the desired oxidized product.The oxidizing agent is too harsh and is causing over-oxidation or cleavage of the dammarane skeleton.Use milder oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation for the C-3 hydroxyl.
Formation of multiple unidentified byproducts.The reaction conditions are promoting side reactions or degradation.Perform the reaction at a lower temperature and monitor the progress closely by TLC to avoid prolonged reaction times.
The starting material is not fully consumed, even with excess oxidant.Steric hindrance around the hydroxyl groups is limiting the reaction.Consider using a less sterically hindered oxidizing agent or a different solvent system to improve accessibility.
Problem 2: Difficulty in Removing Protecting Groups Without Affecting the Core Structure
Symptom Possible Cause Suggested Solution
The core dammarane structure rearranges or degrades during deprotection.The deprotection conditions are too harsh (e.g., strong acid or base).Choose a protecting group that can be removed under milder, orthogonal conditions. For example, if you have a silyl ether, use a fluoride (B91410) source like TBAF instead of strong acid.
Only partial deprotection is achieved.The deprotection reagent is not reaching all the protected sites, possibly due to steric hindrance.Increase the reaction time or temperature slightly, or use a less hindered deprotection reagent if available.
The desired product is obtained, but in low yield after purification.The deprotected triol is less stable or has different solubility properties, leading to losses during workup and purification.Optimize the workup procedure to minimize exposure to harsh conditions. Consider using a different purification method, such as preparative HPLC.

Experimental Protocols

Protocol 1: Selective Protection of the C-3 Hydroxyl Group with TBDMSCl
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (2.5 equivalents) and stir the solution at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

Protocol 2: Protection of the C-24, C-25 Diol as an Acetonide
  • Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (B42991) (5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on neutralized silica gel.

Visual Guides

degradation_pathway This compound This compound Protonation_of_double_bond Protonation of double bond This compound->Protonation_of_double_bond H+ (Acidic Conditions) Carbocation_intermediate Carbocation intermediate Protonation_of_double_bond->Carbocation_intermediate Rearrangement_products Rearrangement products Carbocation_intermediate->Rearrangement_products Cyclization_products Cyclization products Carbocation_intermediate->Cyclization_products

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_modification Chemical Modification cluster_deprotection Deprotection Start This compound Protect_OH Protect Hydroxyl Group(s) (e.g., TBDMSCl, Acetonide) Start->Protect_OH Protected_Intermediate Protected Intermediate Protect_OH->Protected_Intermediate Modification Desired Chemical Modification Protected_Intermediate->Modification Modified_Product Modified Product Modification->Modified_Product Deprotection Remove Protecting Group(s) (e.g., TBAF, mild acid) Modified_Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for the chemical modification of this compound.

Technical Support Center: Optimizing Oxidation of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of Dammar-20(21)-en-3,24,25-triol.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound, focusing on selective oxidation of the C-3 secondary alcohol to a ketone.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive oxidizing agent. 2. Insufficient equivalents of oxidant. 3. Low reaction temperature. 4. Poor solubility of the substrate.1. Use a freshly opened or properly stored oxidizing agent. For Dess-Martin periodinane (DMP), ensure it is a white, free-flowing powder. For Jones reagent, the solution should be a clear orange-red. 2. Increase the equivalents of the oxidizing agent (e.g., 1.5-2.0 eq. of DMP). 3. Allow the reaction to warm to room temperature or gently heat if using a mild oxidant like DMP. 4. Use a co-solvent to improve solubility. For DMP oxidation in CH₂Cl₂, adding a small amount of DMSO or THF can help.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation of the desired ketone. 2. Oxidation of the tertiary allylic C-25 hydroxyl group or cleavage of the C-24/C-25 bond. 3. Reaction with the C-20(21) double bond. 4. Epimerization at C-3 if the product is exposed to harsh basic or acidic conditions during work-up.1. Use a milder oxidizing agent like Dess-Martin periodinane (DMP) instead of harsher reagents like Jones reagent.[1][2] 2. Employ protecting group strategies for the C-24 and C-25 hydroxyl groups prior to oxidation. 3. Use an oxidant that is selective for alcohols over double bonds, such as DMP. Jones reagent rarely oxidizes unsaturated bonds.[1][3] 4. Use a buffered work-up. For DMP oxidation, quenching with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ is recommended.[4]
Difficult Product Purification 1. Byproducts from the oxidizing agent are co-eluting with the product. 2. Similar polarity of starting material and product.1. For DMP oxidation, the iodo-compound byproduct can be removed by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275).[4] For Jones oxidation, the green chromium salts are typically removed by filtration and aqueous washes. 2. Utilize a different chromatographic technique, such as reversed-phase HPLC, or try a different solvent system for column chromatography to improve separation.
Reaction Monitoring by TLC is Unclear 1. Inappropriate solvent system. 2. Spots are streaking. 3. Starting material and product have very similar Rf values.1. Adjust the polarity of the mobile phase. A common system for triterpenoids is a mixture of hexane (B92381) and ethyl acetate (B1210297). Start with a nonpolar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. 2. Streaking can be caused by a too-concentrated sample or acidic/basic compounds. Try diluting the sample and adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase. 3. Use a "co-spot" on the TLC plate, where the reaction mixture is spotted on top of the starting material spot. This helps to confirm if the starting material is consumed.[5]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for selectively oxidizing the C-3 hydroxyl group of this compound?

A1: For selective oxidation of the secondary C-3 alcohol to a ketone without affecting the tertiary hydroxyl groups at C-24 and C-25 or the C-20(21) double bond, a mild and selective oxidizing agent is recommended. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral conditions, at room temperature, and is highly selective for primary and secondary alcohols.[1][2] Harsher reagents like Jones reagent (CrO₃ in H₂SO₄/acetone) can also be used, but may lead to side reactions if not carefully controlled.[1][3]

Q2: How can I avoid the oxidation of the double bond and the other hydroxyl groups?

A2: The C-20(21) double bond is generally stable to common alcohol oxidizing agents like DMP and Jones reagent. The tertiary hydroxyls at C-24 and C-25 are sterically hindered and less reactive than the secondary C-3 hydroxyl. However, to ensure complete selectivity, especially when using more forceful oxidants or prolonged reaction times, a protecting group strategy can be employed. The diol at C-24 and C-25 could potentially be protected as an acetonide, for example, prior to the oxidation of the C-3 hydroxyl.

Q3: What is a typical work-up procedure for a Dess-Martin periodinane (DMP) oxidation?

A3: A common work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) in a 1:1 ratio. This mixture is stirred for 10-15 minutes until the solution becomes clear. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[5][6] A silica (B1680970) gel plate is typically used with a mobile phase of hexane and ethyl acetate. The starting material (triol) will have a lower Rf value (be more polar) than the product (ketone). By spotting the starting material, the reaction mixture, and a co-spot, you can observe the disappearance of the starting material spot and the appearance of a new, higher Rf product spot.[5]

Q5: What analytical techniques are suitable for characterizing the final product?

A5: The purified product should be characterized by a combination of spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the presence of the ketone and the overall structure. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Purity can be assessed by high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the selective oxidation of a secondary alcohol in a dammarane-type triterpenoid (B12794562). Note that yields can vary based on the specific substrate and reaction scale.

Oxidation MethodOxidizing Agent (Equivalents)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Dess-Martin Oxidation DMP (1.5 - 2.0)CH₂Cl₂Room Temp.1 - 485 - 95
Jones Oxidation Jones Reagent (excess)Acetone0 - Room Temp.0.5 - 270 - 90

Experimental Protocols

Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the selective oxidation of the C-3 hydroxyl group of this compound to the corresponding ketone.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel)

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-keto product.

Protocol 2: HPLC Analysis of Product Purity

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient: Start with 70% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

Procedure:

  • Prepare a stock solution of the purified product in methanol (B129727) or acetonitrile (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10 µL of the sample into the HPLC system.

  • Monitor the elution profile at 210 nm.

  • The purity of the product can be determined by the relative peak area.

Visualizations

Experimental Workflow for Oxidation and Purification

experimental_workflow start Start: this compound oxidation Oxidation (e.g., DMP in CH2Cl2) start->oxidation 1.0 eq. workup Aqueous Work-up (NaHCO3/Na2S2O3) oxidation->workup Quench extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography (Silica Gel) drying->purification Crude Product analysis Purity & Structure Analysis (HPLC, NMR, MS) purification->analysis Purified Fractions product Final Product: 3-Oxo-dammar-20(21)-en-24,25-diol analysis->product

Caption: Workflow for the oxidation and purification of this compound.

LXRα Signaling Pathway Activation

LXR_pathway cluster_cell Macrophage cluster_nucleus Nucleus LXR LXRα RXR RXR LXR->RXR Heterodimerizes LXRE LXRE (Target Gene Promoter) LXR->LXRE Binds to RXR->LXRE Binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Induces Transcription SREBP1c_gene SREBP-1c Gene LXRE->SREBP1c_gene Induces Transcription ABCA1_protein ABCA1 Transporter ABCA1_gene->ABCA1_protein Translation Dammarane (B1241002) Dammarane Triterpenoid (Agonist) Dammarane->LXR Activates Cholesterol Cholesterol Efflux ABCA1_protein->Cholesterol Mediates Atherosclerosis Atherosclerosis Prevention Cholesterol->Atherosclerosis Reduces Plaque Formation

Caption: Activation of the LXRα signaling pathway by a dammarane triterpenoid agonist.

References

Technical Support Center: Scaling Up the Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction, purification, and scale-up processes.

Extraction & Initial Processing

  • Question: My initial crude extract has a very low yield of the target compound. What are the potential causes and solutions?

    • Answer: Low yields can originate from several sources. The content of this compound can vary significantly based on the plant source (e.g., Walsura robusta), its age, and growing conditions.[1][2] The extraction method itself is a critical factor; traditional maceration may be less efficient.[2] Consider optimizing your extraction parameters by employing methods like ultrasound-assisted extraction (UAE), which has demonstrated higher efficiency for similar compounds.[2] Systematically optimizing parameters such as solvent-to-material ratio, extraction time, and temperature can significantly maximize your yield.[2]

  • Question: The concentrated extract is highly viscous and difficult to handle, potentially clogging my chromatography columns. How can I address this?

    • Answer: High viscosity is typically caused by the co-extraction of polysaccharides.[2] To resolve this, you can perform a pre-extraction wash with less polar solvents to remove some of these interfering compounds.[2] Another effective method is to suspend the viscous residue in water and perform a liquid-liquid partition with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[3] This will separate lipids, pigments, and other non-polar compounds, while the more polar triterpenoids, including your target, remain in the aqueous phase for further purification.[3]

Chromatography & Purification

  • Question: I'm experiencing poor separation and significant peak tailing on my silica (B1680970) gel column. What can I do to improve this?

    • Answer: Peak tailing and poor resolution are common when purifying polar compounds like saponins (B1172615) on silica gel due to strong interactions with the stationary phase.[2] The key is to optimize your mobile phase.[2] A common solvent system is a mixture of chloroform, methanol, and water; systematically varying the proportions can greatly improve separation.[2] Additionally, ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column to prevent precipitation.[2]

  • Question: Structurally similar analogues are co-eluting with my target compound. How can I improve the resolution?

    • Answer: The co-elution of analogues, such as 20,24-epoxylated derivatives, is a significant challenge.[3] Careful optimization of the solvent gradient during chromatography is essential.[3] For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution by suppressing interactions with residual silanols on the stationary phase.[3]

  • Question: What are the alternatives if I cannot achieve the desired purity with traditional column chromatography during scale-up?

    • Answer: For large-scale purification, traditional chromatography can be inefficient.[3] Consider implementing countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC).[3][4] These are liquid-liquid chromatography techniques that operate without a solid support matrix, which can prevent the irreversible adsorption of the product.[2][4] CPC, in particular, has been proven to be a fast and efficient tool for the high-purity separation of dammarane (B1241002) saponins and can increase throughput significantly.[3][4]

Crystallization & Final Product

  • Question: I am struggling to crystallize the purified this compound. What factors should I consider?

    • Answer: Successful crystallization depends on solvent system selection and temperature.[2][3] For this specific compound, recrystallization from a chloroform-methanol (1:1) mixture has been shown to produce needle-like crystals.[3] Experiment with different solvent ratios and temperatures (e.g., 4°C, -20°C) to find the optimal conditions for crystal formation.[2][3] Slow evaporation of the solvent is also crucial; a 72-hour period at 4°C has been used successfully.[3]

  • Question: How can I confirm the purity of my final product?

    • Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for final purity assessment.[3] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically used.[3] Since dammarane triterpenoids often lack a strong chromophore, detection can be challenging.[5][6] UV detection at low wavelengths, such as 203 nm or 210 nm, is standard.[3][5] For quantitative analysis where UV detection is insufficient, an Evaporative Light Scattering Detector (ELSD) is a superior alternative.[4][5] Purity of ≥98% is often required for pharmacological studies.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of this compound and related compounds.

Table 1: Column Chromatography Performance Comparison

Stationary Phase Mobile Phase System Initial Purity (%) Final Purity (%) Purity Gain (%)
Silica Gel 60 Hexane-EtOAc (8:2 → 0:10) 68.2 89.7 21.5
RP-18 MeCN-H₂O (40:60 → 70:30) 65.8 92.4 26.6

(Data derived from reference[3])

Table 2: Semi-Preparative HPLC Purification Parameters

Parameter Value
Column C18 (250 mm × 10 mm, 5 μm)
Mobile Phase Isocratic MeCN-H₂O (52:48)
Flow Rate 2 mL/min
Detection UV at 203 nm
Input 100 mg of partially purified material
Yield 32 mg of >98% pure compound

(Data derived from reference[3])

Table 3: Crystallization Efficiency

Solvent Ratio (CHCl₃:MeOH) Temperature (°C) Yield (mg) from 370 mg Final Purity (%)
1:1 4 116 99.1
2:1 25 89 97.8
3:1 -20 64 95.4

(Data derived from reference[3])

Experimental Protocols

Protocol 1: Extraction and Initial Liquid-Liquid Partitioning

  • Extraction: The source plant material is extracted using an appropriate solvent (e.g., acetone (B3395972) or methanol) and method (e.g., maceration, Soxhlet, or UAE).

  • Concentration: The solvent from the crude extract is evaporated under reduced pressure to yield a viscous residue.[3]

  • Partitioning:

    • Suspend the residue in deionized water.

    • Transfer the suspension to a separatory funnel and partition with an equal volume of ethyl acetate or dichloromethane to remove lipids and pigments.[3]

    • Repeat the partitioning step three times, collecting the aqueous phase each time.

    • The combined aqueous phase, which is enriched with the polar this compound, is concentrated and lyophilized for the next step.[3]

Protocol 2: Scale-Up Purification via Column Chromatography

  • Stationary Phase Preparation: Prepare a column with either Silica Gel 60 or RP-18, depending on the desired separation characteristics.

  • Sample Loading: Dissolve the lyophilized extract from Protocol 1 in a minimal amount of the initial mobile phase.

  • Elution:

    • For Silica Gel: Begin elution with a non-polar system (e.g., Hexane:Ethyl Acetate 8:2) and gradually increase the polarity (e.g., to 100% Ethyl Acetate).[3]

    • For RP-18: Begin elution with a polar system (e.g., Acetonitrile:Water 40:60) and gradually increase the concentration of the organic solvent (e.g., to 70:30).[3]

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound.

  • Pooling: Pool the fractions containing the purified compound and evaporate the solvent.

Protocol 3: Final Polishing by Semi-Preparative HPLC

  • System Preparation: Equilibrate a semi-preparative C18 HPLC column (e.g., 250 mm × 10 mm, 5 μm) with the mobile phase (e.g., Acetonitrile:Water 52:48).[3]

  • Injection: Dissolve the semi-purified material from Protocol 2 in the mobile phase and inject it into the system.

  • Chromatography: Run the separation under isocratic conditions at a flow rate of approximately 2 mL/min.[3]

  • Detection & Collection: Monitor the eluent at 203 nm and collect the peak corresponding to this compound.[3]

  • Purity Confirmation: Re-analyze a small aliquot of the collected fraction using analytical HPLC to confirm purity is >98%.[3]

Protocol 4: Crystallization

  • Dissolution: Dissolve the highly pure compound (370 mg) from Protocol 3 in a chloroform-methanol (1:1) solution.[3]

  • Evaporation: Cover the container with a perforated seal to allow for slow evaporation.

  • Incubation: Place the solution at 4°C for 72 hours.[3]

  • Crystal Collection: Collect the resulting needle-like crystals via filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under a vacuum to obtain the final product (yields approx. 116 mg).[3]

Visualizations

G cluster_start Extraction & Pre-processing cluster_purification Purification Cascade cluster_final Final Product Formulation A Plant Material B Solvent Extraction (e.g., UAE) A->B E Column Chromatography (Silica or RP-18) C Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning (vs. Ethyl Acetate) C->D D->E F Semi-Preparative HPLC (C18 Column) E->F G Crystallization (CHCl3:MeOH) F->G H Pure Crystalline Product (>99% Purity) G->H

Caption: Experimental workflow for scaling up purification.

G cluster_cell Macrophage Cell LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Activates Pathway Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Pathway->Cytokines Induces Transcription DMT This compound DMT->Pathway Inhibits

Caption: Postulated anti-inflammatory signaling pathway.

References

Dammarane Triterpenoid Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dammarane (B1241002) triterpenoid (B12794562) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, isolation, structural elucidation, and bioactivity assessment of dammarane triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating dammarane triterpenoids from plant material?

A1: The initial step typically involves the extraction of the dried and crushed plant material with a solvent like ethanol. This is followed by partitioning the crude extract using solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. A positive Liebermann–Burchard test on a fraction, for instance, the n-hexane extract, indicates the presence of triterpenoids, guiding further separation and purification efforts.

Q2: How can I confirm the purity of my isolated dammarane triterpenoid?

A2: Purity is often initially assessed by thin-layer chromatography (TLC), where a single spot suggests a pure compound. However, for confirmation, a detailed analysis of NMR spectra is crucial to ensure no mixture is observed.[1] High-performance liquid chromatography (HPLC) can also be employed to establish a fingerprint of the extract and confirm the purity of the isolated compounds.[2]

Q3: My dammarane triterpenoid shows low cytotoxic activity (high IC50 value). What could be the reason?

A3: High IC50 values for natural dammarane-type triterpenoids can indicate a low potential as anticancer agents.[1] The structural features of the triterpenoid play a significant role in its bioactivity. For instance, the presence of a fatty acid ester can significantly decrease cytotoxic activity, whereas a ketone group at C-3 might be essential for cytotoxicity.[3] These findings can provide opportunities for further studies to increase cytotoxic activities through semi-synthetic modifications.[1]

Troubleshooting Guides

Extraction and Isolation

Problem: Difficulty in separating structurally similar dammarane triterpenoid isomers.

  • Cause: Dammarane triterpenoids often exist as complex mixtures of isomers (e.g., 20S/20R epimers) with very similar polarities, making their separation by conventional chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Employing a combination of chromatographic techniques is often necessary. This can include vacuum liquid chromatography (VLC), silica (B1680970) gel column chromatography, and reverse-phase (ODS) chromatography.[1]

    • Consider Advanced Techniques: For particularly challenging separations, consider techniques like High-Performance Liquid Chromatography (HPLC), which can offer higher resolution.

    • Use Modifying Agents: In some cases, adding agents like β-cyclodextrin derivatives to the mobile phase in reversed-phase HPLC can improve the resolution of isomers.[4]

Structural Elucidation

Problem: Overlapping signals in the 1H and 13C NMR spectra make structural assignment difficult.

  • Cause: The tetracyclic core of dammarane triterpenoids contains numerous protons and carbons in similar chemical environments, leading to signal overlap, especially in the upfield region of the 1H NMR spectrum (δ 0.6-1.5) where methyl signals appear.[5] The presence of fatty acid substituents can also lead to overlapping signals.[6]

  • Troubleshooting Steps:

    • Utilize 2D NMR Techniques: Comprehensive 2D NMR analysis is essential. Techniques such as HSQC, HMBC, and COSY can help to resolve individual signals and establish correlations between protons and carbons.[2][7]

    • DEPT Experiments: Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH2, and CH3 groups, which can aid in assigning carbon signals.[7]

    • Computational Methods: In complex cases, computational methods to predict NMR chemical shifts for potential low-energy conformers can be used to compare with experimental data and aid in structural confirmation.[8]

Problem: Formation of artifacts during acid hydrolysis of dammarane glycosides.

  • Cause: Acid hydrolysis, a common method to remove sugar moieties and obtain the aglycone, can induce unintended side reactions, leading to the formation of artifacts. These artifacts can complicate structural elucidation and lead to the misinterpretation of results.

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: Use milder acidic conditions (e.g., lower acid concentration, shorter reaction time, lower temperature) to minimize artifact formation.

    • Enzymatic Hydrolysis: Consider using enzymatic hydrolysis as a gentler alternative to acid hydrolysis.

    • Thorough Spectroscopic Analysis: Carefully analyze the spectroscopic data (NMR, MS) of the hydrolysis products to identify any unexpected structures that may be artifacts. Comparison with literature data for known artifacts can be helpful.[9]

Bioactivity Assays

Problem: Inconsistent or artificially high cell viability in cytotoxicity assays (e.g., MTT, XTT).

  • Cause: Dammarane triterpenoids, due to their antioxidant properties, can directly reduce tetrazolium salts (like MTT) to their colored formazan (B1609692) products. This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal for cell viability, masking the true cytotoxic effect.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: To confirm interference, incubate the triterpenoid compound in the culture medium without cells and add the tetrazolium reagent. A color change indicates direct reduction.

    • Wash Out the Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the compound. Then, add fresh medium containing the reagent.

    • Switch to a Non-Interfering Assay: For more reliable results, use an assay that does not rely on metabolic reduction. Recommended alternatives include:

      • Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content.

      • ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a marker of metabolically active cells.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat cells with various concentrations of the dammarane triterpenoid and incubate for the desired exposure time.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

Data Presentation

Table 1: Example Cytotoxicity Data for Dammarane Triterpenoids against MCF-7 Cells

CompoundConcentration (µM)% Cell Viability (MTT Assay)% Cell Viability (SRB Assay)
Control 0100 ± 5.2100 ± 4.8
Compound A 1095 ± 6.175 ± 5.5
5088 ± 7.342 ± 6.2
10082 ± 5.921 ± 4.9
Compound B 10110 ± 8.085 ± 7.1
50105 ± 7.555 ± 6.8
10098 ± 6.4*30 ± 5.3

* Indicates potential interference with the MTT assay, showing artificially high viability.

Visualizations

experimental_workflow start Plant Material (Dried & Powdered) extraction Solvent Extraction (e.g., Ethanol) start->extraction partition Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partition chromatography Column Chromatography (Silica, ODS, VLC) partition->chromatography hplc HPLC Purification chromatography->hplc pure_compound Isolated Dammarane Triterpenoid hplc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation bioassay Bioactivity Assays (e.g., Cytotoxicity) pure_compound->bioassay end Data Analysis & Interpretation elucidation->end bioassay->end

Caption: General workflow for the isolation and characterization of dammarane triterpenoids.

troubleshooting_cytotoxicity start Inconsistent Results in MTT/XTT Assay check_interference Run 'Compound Only' Control start->check_interference interference_present Interference Confirmed (Color Change) check_interference->interference_present Yes no_interference No Interference check_interference->no_interference No wash_step Option 1: Add Wash Step Before Reagent Addition interference_present->wash_step switch_assay Option 2: Switch to Non-interfering Assay interference_present->switch_assay re_evaluate Re-evaluate Cytotoxicity wash_step->re_evaluate srb_assay SRB Assay (Protein-based) switch_assay->srb_assay atp_assay ATP-based Assay (Luminescence) switch_assay->atp_assay srb_assay->re_evaluate atp_assay->re_evaluate

Caption: Decision tree for troubleshooting cytotoxicity assay interference.

nmr_elucidation_pathway start Isolated Compound (Purity Confirmed) one_d_nmr 1D NMR (1H, 13C) start->one_d_nmr ms Mass Spectrometry (HR-MS for Formula) start->ms dept DEPT (CH, CH2, CH3) one_d_nmr->dept two_d_nmr 2D NMR one_d_nmr->two_d_nmr structure_proposal Propose Structure dept->structure_proposal cosy COSY (H-H Correlations) two_d_nmr->cosy hsqc HSQC (Direct C-H Corr.) two_d_nmr->hsqc hmbc HMBC (Long-range C-H Corr.) two_d_nmr->hmbc cosy->structure_proposal hsqc->structure_proposal hmbc->structure_proposal final_structure Final Structure Elucidated structure_proposal->final_structure ms->structure_proposal

Caption: Logical workflow for structural elucidation using NMR and MS.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of the dammarane-type triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, for in vivo models. The content is structured in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural triterpenoid compound isolated from plants such as Walsura robusta.[1] Like many triterpenoids, it exhibits a range of promising biological activities, including potential anticancer and antiviral effects.[2] However, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility, a common characteristic of dammarane-type triterpenoids.[3][4] Poor solubility hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.

Q2: What are the primary challenges encountered when administering this compound orally in animal models?

The main challenges stem from its physicochemical properties and physiological processes in vivo:

  • Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO but is expected to have very low solubility in water, leading to incomplete dissolution in the gut.[5]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation.[6][7][8][9] This "first-pass effect" can significantly reduce the amount of active drug that reaches the target tissues.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the absorbed compound back into the gut lumen, further limiting its net absorption.

  • Formulation Instability: The compound may precipitate out of the dosing vehicle upon administration into the aqueous environment of the gastrointestinal tract, rendering it unavailable for absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve oral bioavailability. The most common and effective approaches include:

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can encapsulate the lipophilic drug, increasing its surface area for dissolution and facilitating absorption.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the drug's dissolution rate and extent by presenting it in an amorphous, high-energy state.

  • Phospholipid Complexes: Complexing the drug with phospholipids (B1166683) can improve its lipophilicity and membrane permeability, thereby enhancing its absorption.

A study on a similar dammarane (B1241002) triterpenoid, 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol, demonstrated that a nanoemulsion based on a phospholipid complex increased its oral bioavailability in rats by 3.5-fold.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animals. - Inconsistent dosing due to precipitation of the compound in the syringe. - Formulation instability in the GI tract. - Inter-individual differences in metabolism or gut transit time.- Ensure the formulation is homogenous and stable. Use a vehicle that maintains the compound in suspension or solution. - Consider using a more robust formulation like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. - Fast the animals overnight to reduce variability in gastric emptying.
Low or undetectable plasma concentrations after oral administration. - Extremely poor solubility and dissolution. - Extensive first-pass metabolism. - Issues with the analytical method's sensitivity.- Employ a bioavailability-enhancing formulation (e.g., nanoemulsion, solid dispersion). - Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., CYP3A4), if ethically permissible and relevant to the study's goals. - Validate the LC-MS/MS method to ensure it has a sufficiently low limit of quantification (LLOQ).
Precipitation of the compound in the dosing vehicle. - The selected vehicle is not a good solvent or suspending agent for the compound. - The concentration of the compound exceeds its solubility in the vehicle.- Screen different pharmaceutically acceptable vehicles (e.g., a mixture of PEG 300, Tween 80, and saline). - Reduce the concentration of the compound in the vehicle. - Prepare a micronized suspension or a solid dispersion to improve wettability and dissolution.
Signs of toxicity or adverse effects in animals. - The vehicle itself may be causing toxicity at the administered volume. - High local concentration of the drug in the GI tract due to poor dissolution.- Review the safety data of the chosen vehicle and consider alternative, well-tolerated vehicles. - Reduce the dosing volume if possible. - Use a formulation that promotes better dispersion and dissolution of the drug in the GI tract.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential for bioavailability enhancement. This data is based on findings for similar compounds and serves as a comparative example.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0 ± 0.5250 ± 80100 (Reference)
Solid Dispersion (1:5 drug-to-polymer ratio)50150 ± 401.5 ± 0.5900 ± 200360
Nanoemulsion50200 ± 551.0 ± 0.31250 ± 300500

Experimental Protocols

Preparation of a Nanoemulsion Formulation

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene (B89431) glycol

  • Aqueous phase: Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the MCT oil with the aid of gentle heating and stirring to form a clear solution.

  • Surfactant/Co-surfactant Mixture: In a separate container, mix the Tween 80 and propylene glycol.

  • Formation of the Organic Phase: Add the surfactant/co-surfactant mixture to the oil phase and stir until a homogenous solution is obtained.

  • Emulsification: Slowly add the organic phase to the aqueous phase under continuous stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. The process parameters (pressure, number of cycles, or sonication time and amplitude) should be optimized to achieve the desired droplet size and a narrow size distribution.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different formulations of this compound.

Animals: Male Sprague-Dawley rats (200-250 g). Animals should be housed in a controlled environment and fasted overnight before the experiment with free access to water.

Experimental Groups:

  • Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).

  • Group 2: Oral gavage of an aqueous suspension of this compound (control).

  • Group 3: Oral gavage of a nanoemulsion formulation of this compound.

  • Group 4: Oral gavage of a solid dispersion formulation of this compound.

Methodology:

  • Dose Administration:

    • For the IV group, administer the drug solution via the tail vein.

    • For the oral groups, administer the respective formulations by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis A This compound B Aqueous Suspension (Control) A->B C Nanoemulsion A->C D Solid Dispersion A->D E Oral Administration to Rats B->E C->E D->E F Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Quantification G->H I Pharmacokinetic Analysis H->I J Bioavailability Comparison I->J

Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.

Postulated Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ERK ERK Receptor->ERK JNK JNK Receptor->JNK IKK IKK Receptor->IKK LXR LXRα ERK->LXR Gene Target Gene Expression JNK->Gene IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65->NFkB_nuc IkB->NFkB_p65 releases LXR->Gene activation NFkB_nuc->Gene inhibition Cellular_Response Anti-inflammatory/ Anticancer Effects Gene->Cellular_Response leads to Dammarane This compound Dammarane->Receptor binds/modulates

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

Validating the Purity of Synthetic Dammar-20(21)-en-3,24,25-triol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthetic compound is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetically derived Dammar-20(21)-en-3,24,25-triol. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds.

This compound, a dammarane-type triterpenoid (B12794562), has garnered significant interest for its potential therapeutic properties, including antiviral, cytotoxic, and anti-inflammatory activities[1]. While isolation from natural sources like Walsura robusta is possible, chemical synthesis offers a more controlled and scalable supply for research and development[1][2]. However, synthetic routes can introduce impurities that may confound biological assays. This guide outlines a systematic approach to validating the purity of synthetic this compound, comparing it with naturally derived standards and alternative dammarane (B1241002) triterpenoids.

Semi-Synthesis of this compound from Protopanaxadiol

A plausible semi-synthetic route to this compound involves the modification of a readily available dammarane triterpenoid precursor, 20(S)-Protopanaxadiol (PPD), which can be sourced with high purity (≥95-98% by HPLC)[3][4]. The proposed synthesis involves a dehydration reaction to introduce the C20(21) double bond, followed by stereoselective dihydroxylation of the C24-C25 double bond.

Experimental Workflow for Semi-Synthesis

PPD 20(S)-Protopanaxadiol Dehydration Dehydration (e.g., POCl3, Pyridine) PPD->Dehydration Intermediate Dammar-20(22),24-diene-3,12-diol Dehydration->Intermediate Dihydroxylation Stereoselective Dihydroxylation (e.g., OsO4, NMO) Intermediate->Dihydroxylation Crude_Product Crude this compound Dihydroxylation->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed semi-synthesis workflow for this compound.

Purification of Synthetic this compound

The crude synthetic product will likely contain unreacted starting material, reagents, and side-products. A multi-step purification protocol is essential to achieve high purity.

Experimental Protocol: Purification

  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of hexane (B92381) and ethyl acetate. The polarity is gradually increased to elute compounds with differing polarities.

    • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is commonly used for separating triterpenoids[1].

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is typically employed[1].

    • Detection: UV detection at a low wavelength (e.g., 203-210 nm) is suitable for triterpenoids that lack strong chromophores[1].

Purity Validation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is necessary to unequivocally confirm the purity and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Experimental Protocol: HPLC Analysis

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis detector at 210 nm.

  • Injection Volume: 10 µL.

  • Standard: A certified reference standard of this compound should be used for comparison of retention time and for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound and for identifying impurities. A suite of 1D and 2D NMR experiments should be performed.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or methanol (B129727) (CD3OD).

  • Experiments:

    • ¹H NMR: To identify the proton environment of the molecule.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities.

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.

  • Data Analysis: The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be compared with the calculated theoretical mass. The fragmentation pattern can provide further structural information.

Comparison with Alternatives

The performance and purity of synthetic this compound should be compared against a naturally derived standard and other structurally related, commercially available dammarane triterpenoids.

Table 1: Comparison of this compound and Alternatives

CompoundSourceReported PurityKey Biological Activities
This compound Synthetic >98% (by HPLC) Antiviral, Cytotoxic, Anti-inflammatory [1]
This compoundNatural (Walsura robusta)Variable, dependent on purificationAntiviral, Cytotoxic, Anti-inflammatory[1][2]
20(S)-ProtopanaxadiolNatural/Semi-synthetic≥95-98% (by HPLC)[3][4]Precursor for other dammaranes, anticancer, neuroprotective
(20S,24R)-Epoxy-dammarane-3β,12β,25-triolSyntheticNot specified by most vendorsα-Glucosidase inhibition

Potential Impurities in Synthetic this compound

The proposed semi-synthesis from Protopanaxadiol may lead to specific impurities that should be monitored during purity validation.

Table 2: Potential Synthesis-Related Impurities

ImpurityOriginDetection Method
Unreacted 20(S)-ProtopanaxadiolIncomplete dehydrationHPLC, LC-MS
Over-oxidized productsNon-specific oxidation during dihydroxylationHPLC, LC-MS
Isomers of this compoundNon-stereoselective dihydroxylationChiral HPLC, NMR
Residual reagents (e.g., pyridine, osmium tetroxide)Incomplete removal during purificationGC-MS, ICP-MS

Signaling Pathway Modulation

Dammarane-type triterpenoids are known to modulate various signaling pathways, contributing to their biological activities. Understanding these pathways is crucial for interpreting experimental data.

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_nucleus Nucleus Dammarane Triterpenoids Dammarane Triterpenoids Receptor Receptor Dammarane Triterpenoids->Receptor MEK MEK Dammarane Triterpenoids->MEK Inhibition IKK IKK Dammarane Triterpenoids->IKK Inhibition RAS RAS Receptor->RAS Receptor->IKK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene_Expression AP1->Gene_Expression

Caption: Modulation of MAPK/ERK and NF-κB signaling pathways by dammarane triterpenoids.

Conclusion

The validation of synthetic this compound purity requires a rigorous and multi-pronged analytical approach. By employing a combination of HPLC, NMR, and MS, researchers can confidently ascertain the purity and structural integrity of their synthetic compound. Comparing the analytical data with that of a naturally sourced standard and other relevant dammarane triterpenoids provides a comprehensive assessment of the material's quality. This detailed validation process is a critical step in ensuring the reliability and significance of subsequent biological and pharmacological investigations.

References

A Comparative Analysis of the Cytotoxic Effects of Dammar-20(21)-en-3,24,25-triol and Other Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Dammar-20(21)-en-3,24,25-triol and other notable dammarane (B1241002) triterpenoids. The information presented is collated from various preclinical studies, offering insights into their potential as anticancer agents.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic efficacy of various dammarane triterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Promyelocytic Leukemia)10 - 30[1]
HepG2 (Hepatocellular Carcinoma)10 - 30[1]
(20S)-20-hydroxydammar-24-en-3-on B16-F10 (Melanoma)21.55 ± 0.25[2][3]
A549 (Lung Cancer)32.17[4]
Eichlerianic acid A549 (Lung Cancer)> 100[4]
Cabraleone A549 (Lung Cancer)> 100[4]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one MCF-7 (Breast Cancer)> 100[5][6]
B16-F10 (Melanoma)> 100[5][6]
CV-1 (Normal Kidney Fibroblast)> 100[5][6]
Dammarane triterpenoid (B12794562) 1 (Dammara-20,23-diene-3,25-diol) MIA PaCa-2 (Pancreatic Cancer)12.36 ± 0.33[7]
Gypensapogenin H DU145 (Prostate Cancer)Not specified, but induced apoptosis[8]
22RV-1 (Prostate Cancer)Not specified, but induced apoptosis[8]

Understanding the Mechanism of Action: The Intrinsic Apoptosis Pathway

Dammarane triterpenoids predominantly induce cytotoxicity in cancer cells through the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_cytosol Cytosolic Events Dammarane Triterpenoids Dammarane Triterpenoids Bcl2 Bcl-2 (Anti-apoptotic) Dammarane Triterpenoids->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dammarane Triterpenoids->Bax Activates Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Apoptosome Apoptosome (Cyto c/Apaf-1/Caspase-9) Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig 1. Intrinsic apoptosis pathway induced by dammarane triterpenoids.

The process is initiated by the dammarane triterpenoids, which modulate the balance of the Bcl-2 family of proteins.[9] They inhibit the anti-apoptotic members like Bcl-2 and activate the pro-apoptotic members such as Bax.[8] This shift leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[7]

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[10] This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of cell death.[8][10]

Experimental Protocols: A Guide to Cytotoxicity Assessment

The following is a generalized protocol for assessing the cytotoxicity of dammarane triterpenoids based on commonly used methods such as the PrestoBlue® or MTT assays.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The dammarane triterpenoid is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for treatment.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like cisplatin (B142131) or doxorubicin) are also included.

3. Incubation:

  • The treated plates are incubated for a specified period, commonly 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

4. Cell Viability Assay (PrestoBlue® Method):

  • Following incubation, a volume of PrestoBlue® reagent equal to 10% of the culture volume is added to each well.

  • The plates are incubated for a further 1 to 4 hours at 37°C. During this time, viable, metabolically active cells reduce the resazurin (B115843) in the reagent to the fluorescent resorufin.

  • The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

5. Data Analysis and IC50 Determination:

  • The fluorescence intensity readings are proportional to the number of viable cells.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This guide highlights the cytotoxic potential of this compound and related dammarane triterpenoids, providing valuable data for researchers in the field of oncology and drug discovery. The consistent induction of apoptosis through the intrinsic pathway suggests a common mechanism of action for this class of compounds, warranting further investigation into their therapeutic applications.

References

Comparative analysis of Dammar-20(21)-en-3,24,25-triol and protopanaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Dammar-20(21)-en-3,24,25-triol and protopanaxadiol (B1677965) reveals two distinct triterpenoids with significant therapeutic potential, yet with a notable disparity in the depth of current scientific investigation. Protopanaxadiol, a well-studied metabolite of ginsenosides (B1230088) from the renowned medicinal plant Panax ginseng, has a robust body of evidence supporting its diverse pharmacological activities. In contrast, this compound, isolated from plant species such as Walsura robusta and those of the Shorea genus, emerges as a promising natural compound with a broader range of cited biological effects but requires more extensive quantitative and mechanistic exploration.

Chemical Structure and Physicochemical Properties

Both compounds share a dammarane-type tetracyclic triterpene core structure, which is fundamental to their biological activities. However, variations in the position of hydroxyl groups and the side chain structure contribute to their distinct pharmacological profiles.

PropertyThis compoundProtopanaxadiol
Chemical Formula C₃₀H₅₂O₃C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol 460.73 g/mol
Source Walsura robusta, Shorea speciesMetabolite of ginsenosides from Panax species
General Structure Dammarane-type triterpenoid (B12794562) with hydroxyl groups at positions 3, 24, and 25.Dammarane-type tetracyclic terpene sapogenin.

Comparative Pharmacological Activities

Protopanaxadiol has been extensively investigated for its anti-cancer properties, with a significant amount of in vitro data demonstrating its cytotoxic effects against a wide array of cancer cell lines. In contrast, while this compound is reported to have cytotoxic effects, specific quantitative data such as IC50 values are not as readily available in the public domain. Both compounds exhibit anti-inflammatory properties, but again, the mechanistic understanding and quantitative assessment of protopanaxadiol's effects are more thoroughly documented.

Cytotoxic Activity

Protopanaxadiol has demonstrated potent cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for protopanaxadiol across various cancer cell lines are presented below.

Cell LineCancer TypeIC50 (µM)
HEC-1AEndometrial Cancer3.5 (at 24h)
MDA-MB-231Breast Cancer5.9
PLC/PRF/5Hepatocellular Carcinoma~70 (at 48h)
PANC-1Pancreatic Cancer~70 (at 48h)
A549Lung Cancer~70 (at 48h)
MCF-7Breast Cancer~70 (at 48h)
HCT-8Colon Cancer~70 (at 48h)
Anti-inflammatory Activity

Protopanaxadiol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in RAW 264.7 macrophage cells.

This compound is also reported to possess anti-inflammatory properties, with studies indicating its ability to reduce pro-inflammatory cytokines in cell-based assays.[1] However, quantitative data, such as IC50 values for the inhibition of inflammatory markers, are not as well-documented as for protopanaxadiol.

Mechanisms of Action and Signaling Pathways

The molecular mechanisms underlying the biological activities of protopanaxadiol have been a subject of intense research. It is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Protopanaxadiol is known to target:

  • NF-κB Signaling Pathway: Inhibition of NF-κB activation is a key mechanism for its anti-inflammatory and anti-cancer effects.

  • MAPK/ERK and JNK Signaling Pathways: Modulation of these pathways contributes to its pro-apoptotic and anti-proliferative activities in cancer cells.

  • PI3K/Akt/mTOR Signaling Pathway: Inhibition of this critical survival pathway is another mechanism by which protopanaxadiol induces apoptosis in cancer cells.

For This compound , the mechanism of action is less defined. It is suggested to interact with various molecular targets, including enzymes and receptors, to modulate signaling pathways associated with inflammation and cell proliferation.[1] There is also a mention of its inhibitory effect on acetylcholinesterase (AChE), which could be relevant for its potential neuroprotective effects.[1] However, a detailed map of the specific signaling cascades it affects is not yet available.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Molecular Landscape

To better understand the complex biological processes influenced by these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Protopanaxadiol_Signaling_Pathways Protopanaxadiol Protopanaxadiol PI3K PI3K Protopanaxadiol->PI3K MAPK_ERK MAPK_ERK Protopanaxadiol->MAPK_ERK JNK JNK Protopanaxadiol->JNK IKK IKK Protopanaxadiol->IKK Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibition MAPK_ERK->Proliferation_Survival Apoptosis Apoptosis JNK->Apoptosis IkB_NFkB IκB/NF-κB IKK->IkB_NFkB Inhibition NFkB_translocation NF-κB Nuclear Translocation IkB_NFkB->NFkB_translocation Inhibition Inflammation_Proliferation Inflammation & Cell Proliferation NFkB_translocation->Inflammation_Proliferation

Caption: Signaling pathways modulated by Protopanaxadiol.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell_Viability_Assay Compound_Treatment->Cell_Viability_Assay Western_Blot Western_Blot Compound_Treatment->Western_Blot Data_Analysis_invitro Data Analysis Cell_Viability_Assay->Data_Analysis_invitro IC50 Determination Western_Blot->Data_Analysis_invitro Protein Expression Xenograft_Model Xenograft_Model Compound_Administration Compound_Administration Xenograft_Model->Compound_Administration Tumor_Measurement Tumor_Measurement Compound_Administration->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis

Caption: General experimental workflow for compound evaluation.

Conclusion

Protopanaxadiol stands as a well-characterized natural product with a significant body of evidence supporting its anti-cancer and anti-inflammatory activities through the modulation of key cellular signaling pathways. Its potential as a therapeutic agent is underscored by the wealth of quantitative data available.

This compound, while demonstrating a promising spectrum of biological activities including antiviral, cytotoxic, and anti-inflammatory effects, remains a comparatively understudied compound. The lack of extensive quantitative data and detailed mechanistic studies presents a significant gap in the current understanding of its therapeutic potential. Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify its biological effects and elucidate the specific signaling pathways it modulates. Such efforts are crucial to fully assess its potential as a lead compound for drug development and to enable a more direct and robust comparison with well-established natural products like protopanaxadiol.

References

Unraveling the Multifaceted Mechanism of Action of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid (B12794562) with promising therapeutic potential. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Executive Summary

This compound (DMT) is a natural product that has demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Its mechanism of action is multifaceted, primarily revolving around the induction of apoptosis in cancer cells and the suppression of key inflammatory pathways. This guide will delve into the experimental evidence supporting these mechanisms, provide detailed protocols for relevant assays, and compare DMT's activity with other structurally related triterpenoids.

Data Presentation: A Comparative Analysis of Cytotoxic and Anti-inflammatory Activities

The following tables summarize the quantitative data gathered from various studies, offering a clear comparison of DMT with other relevant compounds.

Table 1: Comparative Cytotoxicity of Dammarane-type Triterpenoids

CompoundCell LineAssayIC50 ValueCitation
This compound (DMT) HL-60 (Human promyelocytic leukemia)Not Specified10 - 30 µM
This compound (DMT) HepG2 (Human liver carcinoma)Not Specified10 - 30 µM
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human colon cancer)Not Specified31.6 µg/mL
Cycloartane-3,24,25-triolDU145 (Human prostate carcinoma)Not Specified1.67 ± 0.18 µM
Cycloartane-3,24,25-triolPC-3 (Human prostate carcinoma)Not Specified2.226 ± 0.28 µM

Table 2: Anti-inflammatory Activity of this compound (DMT)

CompoundCell LineStimulantKey Markers InhibitedMechanismCitation
This compound (DMT) MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Downregulation of pro-inflammatory cytokines
Other Dammarane TriterpenoidsMacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E2 (PGE2), IL-1βInhibition of MyD88/NF-κB and STAT3 pathways[1][2]

Elucidating the Signaling Pathways

The biological activities of DMT are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Cytotoxic Activity: Induction of Apoptosis

DMT is believed to exert its cytotoxic effects on cancer cells by inducing apoptosis, a form of programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.

DMT This compound Bax Bax (Pro-apoptotic) DMT->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) DMT->Bcl2 Inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_nucleus In the Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DMT This compound DMT->IKK Inhibits NFkB_n NF-κB Gene Gene Transcription NFkB_n->Gene Gene->Cytokines cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of DMT A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H 8. Calculate cell viability and IC50 value G->H cluster_workflow Cytokine Measurement Workflow A 1. Culture macrophages (e.g., RAW 264.7) B 2. Pre-treat cells with DMT A->B C 3. Stimulate cells with LPS B->C D 4. Collect cell culture supernatant C->D E 5. Quantify TNF-α and IL-6 levels using ELISA D->E F 6. Analyze the inhibitory effect of DMT E->F

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Dammar-20(21)-en-3,24,25-triol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a framework for method selection and cross-validation, supported by illustrative experimental data and detailed protocols.

This compound is a triterpenoid (B12794562) with potential pharmacological applications, making robust and reliable quantification methods essential for its development and study. The choice of analytical method can significantly impact the accuracy and sensitivity of measurements in various matrices, from raw materials to biological samples. This guide outlines the validation parameters for both HPLC-UV and UPLC-MS/MS, presenting a hypothetical cross-validation to demonstrate their respective capabilities.

Experimental Protocols

A critical aspect of analytical method validation is a well-defined experimental protocol. Below are detailed methodologies for the quantification of this compound using both HPLC-UV and UPLC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for purity assessment and quantification in less complex matrices where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, starting with 70:30 (acetonitrile:water) and increasing to 90:10 over 20 minutes[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 203 nm[1].

    • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) at 1 mg/mL. Calibration standards are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Samples are dissolved in methanol, vortexed, and filtered through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices. The following protocol is adapted from methods used for similar dammarane-type saponins (B1172615).[2][3][4]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[2].

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start at 40% B and increase to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C[2][3].

    • Cone Gas Flow: 50 L/h[2][3].

    • Desolvation Gas Flow: 600 L/h[2][3].

    • Multiple Reaction Monitoring (MRM) Transitions: A precursor ion for this compound (m/z 461.4 [M+H]⁺) would be selected, and characteristic product ions would be monitored for quantification and confirmation.

Method Validation and Cross-Validation Framework

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantitation). Cross-validation is performed to compare two different analytical methods, ensuring that they provide equivalent results.[5]

G Analytical Method Cross-Validation Workflow A Define Analytical Requirements B Develop HPLC-UV Method A->B C Develop UPLC-MS/MS Method A->C D Validate HPLC-UV Method (Accuracy, Precision, Linearity, etc.) B->D E Validate UPLC-MS/MS Method (Accuracy, Precision, Linearity, etc.) C->E F Analyze Identical Sample Set with Both Validated Methods D->F E->F G Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated and Interchangeable H->I Yes J Investigate Discrepancies and Re-evaluate H->J No

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Presentation

The following tables summarize the expected performance characteristics of the HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. The data presented is hypothetical and serves to illustrate the typical differences between these two techniques.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVUPLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 500 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelHPLC-UVUPLC-MS/MS
Accuracy (% Recovery) / Precision (% RSD) Accuracy (% Recovery) / Precision (% RSD)
Low QC 95.8% / 4.2%98.5% / 3.1%
Medium QC 98.2% / 3.5%99.1% / 2.5%
High QC 99.5% / 2.8%101.2% / 1.9%

RSD: Relative Standard Deviation

G Method Selection Decision Tree Start Start: Define Analytical Needs Q1 High Sensitivity Required? (e.g., biological matrix) Start->Q1 Q3 Complex Matrix? Q1->Q3 No Method_UPLC Select UPLC-MS/MS Q1->Method_UPLC Yes Q2 High Throughput Needed? Q2->Method_UPLC Yes Method_HPLC Select HPLC-UV Q2->Method_HPLC No Q3->Q2 No Q3->Method_UPLC Yes

Caption: Decision tree for selecting an appropriate analytical method.

Hypothetical Signaling Pathway Modulation

While the specific molecular targets of this compound are a subject of ongoing research, many triterpenoids are known to interact with key cellular signaling pathways. The diagram below illustrates a hypothetical scenario where this compound modulates an inflammatory signaling pathway.

G Hypothetical Modulation of NF-κB Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Genes Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus translocates NFkB->Genes activates Dammar This compound Dammar->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The selection of an analytical method for this compound is contingent on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis, purity assessment, and quantification in simple matrices where high sensitivity is not paramount.

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, and for detecting trace levels of the compound in complex biological samples.

Cross-validation of these methods is crucial when data from both techniques will be used interchangeably within a project. This ensures consistency and reliability of the results. The framework and comparative data provided in this guide offer a valuable resource for researchers in the development and validation of analytical methods for this compound and other related natural products.

References

A Comparative Analysis of the Anti-inflammatory Effects of Dammar-20(21)-en-3,24,25-triol and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-inflammatory Efficacy

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of therapeutic research. This guide provides a comparative analysis of the anti-inflammatory properties of Dammar-20(21)-en-3,24,25-triol (DMT), a natural triterpenoid, against two widely recognized inhibitors: the corticosteroid dexamethasone (B1670325) and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). This comparison is based on available experimental data on their effects on key inflammatory mediators and signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound, dexamethasone, and ibuprofen on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that direct comparative studies with standardized assays for DMT are limited.

CompoundTarget MediatorCell LineIC50 / Effective ConcentrationCitation
This compound (DMT) TNF-α, IL-6LPS-stimulated macrophagesSignificant reduction (quantitative IC50 not available)[1]
Dexamethasone Nitric Oxide (NO)LPS-stimulated RAW 264.734.60 µg/mL
TNF-αLPS-stimulated RAW 264.7Strong suppression (quantitative IC50 not available)[2]
Ibuprofen Nitric Oxide (NO)LPS-stimulated RAW 264.7Significant reduction at 200 µM and 400 µM[3]
NF-κB ActivationIC50: 121.8 µM ((R)-(-)-Ibuprofen)[4]
TNF-αLPS-stimulated macrophagesNot significant[5]

Note: The lack of a specific IC50 value for this compound in publicly available literature highlights a key area for future research to enable a more direct and quantitative comparison of its potency.

Experimental Protocols

The following is a representative experimental protocol for inducing and measuring inflammation in a macrophage cell line, a standard method used to evaluate the anti-inflammatory properties of various compounds.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the methodology for assessing the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of inflammatory mediators in murine macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and incubated overnight to allow for cell adherence.

2. Compound Treatment and LPS Stimulation:

  • The culture medium is removed and replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone, or ibuprofen).

  • After a pre-incubation period (typically 1-2 hours), LPS (10-100 ng/mL) is added to the wells to induce an inflammatory response. Control wells with no compound treatment and/or no LPS stimulation are also included.

3. Incubation and Supernatant Collection:

  • The cells are incubated for a specified period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.

  • Following incubation, the cell culture supernatant is collected for analysis.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at 540-570 nm.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Production: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Data Analysis:

  • The concentration of the inflammatory mediators in the treated groups is compared to the LPS-only control group.

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of the inflammatory response, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes activates transcription DMT This compound DMT->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates IκBα Dexamethasone->NFkB_nucleus Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Upstream Kinases cluster_2 MAPK Cascades cluster_3 Transcription Factors cluster_4 Gene Expression cluster_5 Inhibitors LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Proinflammatory_Genes activates transcription Dexamethasone Dexamethasone Dexamethasone->p38 Inhibits

Caption: Overview of the MAPK signaling pathways in inflammation.

G start Seed RAW 264.7 cells in 96-well plate overnight Incubate overnight start->overnight treat Treat with Test Compounds (DMT, Dexamethasone, Ibuprofen) overnight->treat stimulate Stimulate with LPS (10-100 ng/mL) treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Inflammatory Mediators (NO, TNF-α, IL-6) collect->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Discussion and Conclusion

This compound demonstrates promising anti-inflammatory activity by reducing the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.[1] This suggests its potential as a modulator of the inflammatory response. Its mechanism of action is likely to involve the inhibition of critical signaling pathways such as NF-κB and MAPK, which are central to the inflammatory process.

In comparison, dexamethasone, a potent corticosteroid, exhibits broad anti-inflammatory effects by upregulating the inhibitor of NF-κB (IκBα) and directly inhibiting the transcriptional activity of NF-κB, as well as interfering with the MAPK pathway. Its established, albeit non-specific, mechanism contributes to its high efficacy but also to a well-documented side-effect profile with long-term use.

Ibuprofen, a widely used NSAID, primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. While effective in reducing pain and inflammation, its impact on cytokine production, particularly TNF-α in LPS-stimulated macrophages, appears to be less significant compared to its effects on prostaglandin (B15479496) synthesis.

Future Directions:

The current analysis underscores the need for further quantitative studies on this compound to precisely determine its potency (IC50 values) in inhibiting a range of inflammatory mediators. Head-to-head comparative studies using standardized in vitro and in vivo models are essential to fully elucidate its therapeutic potential relative to established anti-inflammatory drugs. A deeper understanding of its specific molecular targets within the inflammatory signaling cascades will also be crucial for its development as a potential therapeutic agent.

References

In Vivo Efficacy of Dammar-20(21)-en-3,24,25-triol: A Comparative Analysis with Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential of Dammar-20(21)-en-3,24,25-triol in inflammation, benchmarked against established therapies.

Executive Summary

This compound, a dammarane-type triterpenoid (B12794562) isolated from plants such as Walsura robusta, has demonstrated promising anti-inflammatory properties in preclinical, in vitro studies.[1] While direct in vivo efficacy data for this specific compound is not yet available in published literature, the broader class of dammarane (B1241002) triterpenoids has shown significant anti-inflammatory and immunomodulatory effects in various animal models. This guide provides a comparative overview of the known anti-inflammatory mechanisms of this compound and its congeners against two standard-of-care anti-inflammatory drugs: the corticosteroid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). Detailed experimental protocols for relevant in vivo models are also provided to facilitate future research and head-to-head comparisons.

Comparative Analysis of Anti-Inflammatory Agents

The therapeutic potential of this compound is benchmarked here against dexamethasone and indomethacin, two widely used anti-inflammatory agents with distinct mechanisms of action.

This compound and Related Triterpenoids

In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophage cells.[1] This suggests a mechanism of action that involves the modulation of key signaling pathways in the inflammatory cascade. While in vivo data for this specific molecule is pending, studies on structurally similar dammarane triterpenoids provide valuable insights into its potential efficacy. For instance, (17α)-23-(E)-dammara-20,23-diene-3β,25-diol has demonstrated promising activity in a mouse model of inflammatory skin disease.[2][3] Furthermore, other dammarane triterpenoids have been shown to possess anti-inflammatory properties.[4][5][6]

Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its primary mechanism of action involves binding to the glucocorticoid receptor, which in turn modulates the expression of a wide array of genes involved in inflammation. This leads to the inhibition of pro-inflammatory cytokines and other mediators.

Indomethacin

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting both COX-1 and COX-2 enzymes, indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data Comparison

Due to the absence of published in vivo studies on this compound, a direct quantitative comparison of its efficacy is not possible at this time. The following tables summarize the available in vitro data for a related compound from Walsura robusta and the established in vivo efficacy of the standard drugs in common animal models of inflammation.

Table 1: In Vitro Anti-Inflammatory Activity of a Limonoid from Walsura robusta

CompoundAssayModelIC₅₀Source
Walrobsin AiNOS InhibitionLPS-stimulated RAW 264.7 macrophages7.8 µM[7]

Table 2: In Vivo Anti-Inflammatory Efficacy of Standard Drugs

DrugAnimal ModelDosageRoute of AdministrationEfficacySource
DexamethasoneLPS-challenged mice0.5 - 5 mg/kgIntraperitonealDose-dependent improvement in survival and reduction of TNF-α and IL-6
IndomethacinCarrageenan-induced paw edema in rats10 mg/kgOralSignificant inhibition of paw edema

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for two standard in vivo models of acute inflammation are provided below.

Carrageenan-Induced Paw Edema Model

This is a widely used model to assess the efficacy of anti-inflammatory drugs against acute inflammation.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize animals (e.g., Wistar rats) for 1 week grouping Randomly divide animals into groups (n=6) acclimatize->grouping dosing Administer test compound, standard drug, or vehicle grouping->dosing induction Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw dosing->induction measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer induction->measurement analysis Calculate percentage inhibition of edema and perform statistical analysis (e.g., ANOVA) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study systemic inflammatory responses and the efficacy of drugs in mitigating them.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_grouping Grouping and Dosing cluster_induction Inflammation Induction cluster_monitoring Monitoring and Sample Collection cluster_analysis Data Analysis acclimatize Acclimatize animals (e.g., C57BL/6 mice) for 1 week grouping Randomly divide animals into groups (n=8-10) acclimatize->grouping dosing Administer test compound, standard drug, or vehicle grouping->dosing induction Inject a single intraperitoneal dose of LPS (e.g., 10 mg/kg) dosing->induction monitoring Monitor survival and clinical signs induction->monitoring sampling Collect blood and tissues at specific time points for cytokine analysis monitoring->sampling analysis Analyze survival rates and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA sampling->analysis

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Signaling Pathways in Inflammation

The anti-inflammatory effects of the compared agents are mediated through their interaction with key signaling pathways.

Simplified Inflammatory Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: LPS-TLR4-NF-κB Signaling Pathway.

Mechanism of Action of Compared Drugs:

G cluster_drugs Therapeutic Intervention cluster_pathways Inflammatory Pathways Dammarane Dammarane Triterpenoids (Potential) NFkB NF-κB Activation Dammarane->NFkB Inhibition (inferred) Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibition Indomethacin Indomethacin COX COX Enzymes Indomethacin->COX Inhibition Inflammation Inflammation NFkB->Inflammation Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Prostaglandins->Inflammation

Caption: Sites of action of anti-inflammatory agents.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel anti-inflammatory therapeutics. While in vitro data and the activity of related compounds are encouraging, further in vivo studies are imperative to ascertain its efficacy and safety profile. The experimental models and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Future research should focus on head-to-head comparisons with standard drugs like dexamethasone and indomethacin in established animal models of inflammation to determine its relative potency and potential therapeutic niche. Elucidating the precise molecular targets and signaling pathways modulated by this compound will also be crucial for its clinical translation.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cytotoxic, anti-inflammatory, and neuroprotective potential of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562), reveals its promising therapeutic profile in comparison to other structurally related natural compounds. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound, a tetracyclic triterpenoid found in plants of the Shorea and Walsura genera, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] This guide presents a head-to-head comparison of this compound with other notable dammarane-type triterpenoids, supported by quantitative data from various studies.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the cytotoxic, anti-inflammatory, and neuroprotective activities of this compound and related compounds, primarily focusing on their half-maximal inhibitory concentrations (IC50) and other quantitative measures.

Cytotoxic Activity

The in vitro cytotoxic potential of various dammarane (B1241002) triterpenoids has been evaluated against a panel of human cancer cell lines. The data indicates that while many of these compounds exhibit anti-proliferative effects, their potency can vary significantly depending on the specific chemical structure and the cancer cell type.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Leukemia)10 - 30[1]
HepG2 (Liver Cancer)10 - 30[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon Cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Prostate Cancer)1.67 ± 0.18[1]
PC-3 (Prostate Cancer)2.226 ± 0.28[1]
(20S)-20-hydroxydammar-24-en-3-onB16-F10 (Melanoma)21.55 ± 0.25[2][3]
Dammarane-type triterpenoid (Compound 4 from D. binecteriferum)HepG2 (Liver Cancer)6.5[4]
Dammarane-type triterpenoid (Compound 8 from D. binecteriferum)HepG2 (Liver Cancer)8.0[4]
Anti-inflammatory Activity

Dammarane triterpenoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways. A common assay to evaluate this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundAssayIC50 (µM)Reference
Aglinin C 3-acetateNF-κB Inhibition (HepG2)12.45 ± 2.37[5]
Aglinin CNF-κB Inhibition (HepG2)23.32 ± 3.25[5]
24-epi-cabraleadiolNF-κB Inhibition (HepG2)13.95 ± 1.57[5]
Ginsenoside Rk3NF-κB Inhibition (HepG2)15.32 ± 0.29[6]
Ginsenoside Rs4NF-κB Inhibition (HepG2)11.98 ± 0.85[6]
Neuroprotective Activity

The potential of dammarane triterpenoids to protect neuronal cells from damage is an emerging area of research. Studies often utilize PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, as a model for neuronal cells.

Quantitative data for the neuroprotective activity of this compound is not specified in the available literature. However, its inhibitory effect on acetylcholinesterase (AChE) suggests a potential role in neuroprotection.[1] Further research is required to quantify this effect and compare it with related compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

The Griess assay is a common method to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a defined period.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Neuroprotective Activity Assay (Neuronal Cell Viability)

Assessing the neuroprotective effects of compounds often involves inducing damage to neuronal cells and measuring the extent to which the compound can mitigate this damage.

  • Cell Culture: Culture neuronal cells (e.g., PC12 cells) in an appropriate medium. Differentiation may be induced using nerve growth factor (NGF).

  • Pre-treatment: Pre-treat the cells with the test compound for a specific duration.

  • Induction of Damage: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, glutamate, or β-amyloid) to induce cell death.

  • Viability Assessment: Measure cell viability using methods such as the MTT assay, trypan blue exclusion, or by observing morphological changes.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the protective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of dammarane triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of many natural products, including dammarane triterpenoids, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

G Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Dammarane Dammarane Triterpenoids Dammarane->IKK Inhibits Dammarane->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dammarane triterpenoids can interfere with this pathway, for instance, by inhibiting IKK activation or preventing the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of dammarane triterpenoids against cancer cells are often attributed to the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway .

G Simplified MAPK Signaling Pathway in Apoptosis Dammarane Dammarane Triterpenoids ROS ROS Generation Dammarane->ROS ASK1 ASK1 ROS->ASK1 Activates JNK JNK ASK1->JNK Phosphorylates p38 p38 ASK1->p38 Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p38->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via the MAPK signaling pathway by dammarane triterpenoids.

Some dammarane triterpenoids can induce the production of reactive oxygen species (ROS) within cancer cells. This oxidative stress can activate upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates JNK and p38 MAPKs. Activation of these pathways can lead to the inhibition of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately triggering the mitochondrial apoptotic cascade.

Conclusion

This compound and its related dammarane triterpenoids represent a promising class of natural products with multifaceted therapeutic potential. The available data highlights their significant cytotoxic and anti-inflammatory activities, with emerging evidence for their neuroprotective effects. However, for a comprehensive head-to-head comparison, further studies are warranted to generate more direct comparative data, including specific IC50 values for this compound in anti-inflammatory and neuroprotective assays under standardized conditions. Elucidating the precise molecular targets and signaling pathways for each compound will be crucial for advancing these natural products in the drug discovery and development pipeline. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Replicating Published Findings on Dammar-20(21)-en-3,24,25-triol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid, with a focus on its anti-inflammatory and cytotoxic properties. While direct, quantitative published data for DMT is limited, this document synthesizes available information and draws comparisons with structurally similar dammarane (B1241002) triterpenoids to provide a framework for replicating and expanding upon existing findings.

Comparative Bioactivity Data

To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic and anti-inflammatory activities of structurally related dammarane triterpenoids. This data, gathered from various published studies, offers a benchmark for future experimental investigations of DMT.

Compound/ExtractBioactivityCell Line/ModelIC50 ValueReference
Structurally Similar Dammarane Triterpenoids
(E)-dammar-23-en-3α,20,25-triolCytotoxicityP388 Murine Leukemia5.89 µg/mL[1][2]
(E)-25-hydroperoxydammar-23-en-3α,20-diolCytotoxicityP388 Murine Leukemia5.74 µg/mL[1][2]
Dammar-24-en-3α,20-diolCytotoxicityP388 Murine Leukemia9.09 µg/mL[1][2]
20S,24S-epoxy-dammar-3α,25-diolCytotoxicityP388 Murine Leukemia11.03 µg/mL[1][2]
20S-hydroxy-dammar-24-en-3-onCytotoxicityMCF-7 (Breast Cancer) & B16-F10 (Melanoma)> 100 µM[3]
General Dammarane Triterpenoids
AglaitriolCytotoxicityMCF-7, MDA-MB-231, 5637Potent (exact IC50 not specified)
Gymnosporone A & B and related triterpenoidsCytotoxicityA549, Hep-G2, MCF-710.65 - 47.78 µM
Gymnosporone A & B and related triterpenoidsAnti-inflammatory (NO inhibition)RAW 264.7 Macrophages71.85 - 95.71 µM

Experimental Protocols

To facilitate the replication and validation of the reported bioactivities of this compound and its analogs, detailed methodologies for key assays are provided below.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

b. Materials:

  • This compound (or other test compounds)

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

a. Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

b. Materials:

  • This compound (or other test compounds)

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Visualizing Molecular Pathways and Experimental Logic

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathway of Dammarane Triterpenoids in Inflammation

G Potential Anti-inflammatory Signaling Pathway of Dammarane Triterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces expression of NO Nitric Oxide (Inflammation) iNOS->NO Dammarane Dammarane Triterpenoids (e.g., this compound) Dammarane->NFkB Inhibits

Caption: Potential mechanism of anti-inflammatory action by inhibiting the NF-κB pathway.

Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening

G Experimental Workflow for Bioactivity Screening cluster_0 Cytotoxicity Assay cluster_1 Anti-inflammatory Assay CellSeeding_C 1. Seed Cancer Cells CompoundTreatment_C 2. Treat with Dammarane Triterpenoid CellSeeding_C->CompoundTreatment_C Incubation_C 3. Incubate (24-72h) CompoundTreatment_C->Incubation_C MTT 4. Add MTT Reagent Incubation_C->MTT Measure_C 5. Measure Absorbance MTT->Measure_C IC50_C 6. Calculate IC50 Measure_C->IC50_C CellSeeding_A 1. Seed Macrophages CompoundTreatment_A 2. Pre-treat with Dammarane Triterpenoid CellSeeding_A->CompoundTreatment_A LPS 3. Stimulate with LPS CompoundTreatment_A->LPS Incubation_A 4. Incubate (24h) LPS->Incubation_A Griess 5. Griess Assay on Supernatant Incubation_A->Griess IC50_A 6. Calculate IC50 Griess->IC50_A

Caption: Workflow for assessing cytotoxicity and anti-inflammatory effects.

References

Comparative Potency of Dammar-20(21)-en-3,24,25-triol: A Triterpenoid Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A definitive declaration of Dammar-20(21)-en-3,24,25-triol as universally more potent than other triterpenoids is challenging, as potency is highly context-dependent, varying with the biological target and experimental conditions. However, by examining available data across different therapeutic areas, a comparative assessment of its activity can be made. This guide provides a structured overview of the experimental evidence to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound relative to other triterpenoids.

Cytotoxic Activity

The cytotoxic potential of this compound (DMT) has been evaluated against several cancer cell lines. One study reported its activity against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells, with IC50 values in the range of 10 to 30 µM.[1] To contextualize this, the following table compares the cytotoxic activity of DMT with other dammarane (B1241002) and cycloartane (B1207475) triterpenoids.

Table 1: Comparative Cytotoxicity of Triterpenoids

CompoundCell LineIC50 ValueReference
This compoundHL-60, HepG210 - 30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human Colon Cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Prostate Cancer)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolPC-3 (Prostate Cancer)2.226 ± 0.28 µM[1]
20(S)-ProtopanaxadiolHL-6015.53 ± 0.81 µM
20(S)-25-OH-PPDHL-604.21 ± 0.24 µM
20(R)-25-OH-PPDHL-6011.89 ± 4.04 µM

It is important to note that direct comparisons are limited due to the use of different cell lines and assay conditions in these studies.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Selected Triterpenoids

CompoundMechanism of ActionObserved Effect
This compoundDownregulation of pro-inflammatory cytokinesReduction of inflammation in macrophage cells[1]
Betulinic AcidInhibition of NF-κB pathwayAnti-inflammatory effects in various models
Oleanolic AcidInhibition of iNOS and COX-2 expressionPotent anti-inflammatory and anti-arthritic activity
Ursolic AcidInhibition of STAT3 and NF-κB signalingBroad anti-inflammatory effects

Antiviral Activity

Research has indicated the potential of this compound as an antiviral agent, with one study highlighting its activity against Herpes Simplex Virus type 1 (HSV-1) through the inhibition of viral replication.[1] A comparative look at the antiviral potency of other dammarane-type triterpenoids is presented below.

Table 3: Comparative Antiviral Activity of Dammarane Triterpenoids

CompoundVirusIC50 Value
DammaradienolHSV-12.5 µM
Dammarenolic acidHSV-13 µM
Hydroxydammarenone IHSV-12 µM
HydroxyhopanoneHSV-17 µM
DammaradienolHSV-23 µM
Dammarenolic acidHSV-22 µM
Hydroxydammarenone IHSV-25 µM
HydroxyhopanoneHSV-25 µM

These findings suggest that several dammarane triterpenoids exhibit potent antiviral activity against herpes viruses.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoid (B12794562) compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

The anti-inflammatory potential of triterpenoids can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophage cells are cultured in a 96-well plate and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of the test compound.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Absorbance Reading: The absorbance of the resulting solution is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group.

Signaling Pathway and Workflow Diagrams

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_anti_inflammatory Anti-inflammatory Assay C1 Seed Cancer Cells C2 Treat with Triterpenoid C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5 A1 Culture Macrophages A2 LPS Stimulation +/- Triterpenoid A1->A2 A3 Griess Assay A2->A3 A4 Measure Nitrite A3->A4 A5 Calculate Inhibition A4->A5 signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines induces transcription of Triterpenoid Triterpenoid Triterpenoid->IKK inhibits

References

Safety Operating Guide

Navigating the Disposal of Dammar-20(21)-en-3,24,25-triol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

A crucial first step in the disposal of any chemical is a thorough hazard assessment. While some dammarane-type triterpenoids exhibit low cytotoxicity, others have shown cytotoxic activity. In the absence of specific toxicity data for Dammar-20(21)-en-3,24,25-triol, it is prudent to handle it with caution and assume it may possess biological activity.

Experimental Protocol: Disposal Procedure

1. Hazard Assessment:

  • Review all available literature and internal data regarding the biological activity and potential hazards of this compound.

  • In the absence of conclusive data, treat the compound as potentially bioactive and handle it using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

2. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, disposable spatulas), in a designated, leak-proof container.

  • Contaminated Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.

  • Liquid Waste: If the compound has been dissolved in a solvent, the liquid waste must be handled according to the disposal procedures for that specific solvent. Halogenated and non-halogenated solvent waste streams should be segregated.

3. Container Selection and Labeling:

  • Use a durable, sealable container made of a material compatible with the chemical waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice for solid chemical waste.

  • Clearly label the container with the following information:

    • "NON-HAZARDOUS SOLID WASTE" (pending confirmation from your institution's Environmental Health and Safety department).

    • The full chemical name: "this compound".

    • The approximate amount of waste.

    • The date of accumulation.

    • Your name, laboratory, and contact information.

4. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on local, state, and federal regulations.

  • Do Not Use Standard Trash: Do not dispose of the chemical waste in regular laboratory trash bins that are handled by custodial staff.

  • Professional Disposal: Arrange for the collection of the waste by your institution's hazardous waste management service or a licensed chemical waste disposal company.

Data Presentation: Key Disposal Considerations

ParameterGuidelineRationale
Waste Classification Assumed Potentially Bioactive SolidPrecautionary measure due to lack of specific toxicity data.
Primary Container Labeled, sealed, non-leaking container (e.g., HDPE)Prevents accidental exposure and ensures proper identification.
Labeling Chemical name, "Non-Hazardous Solid Waste" (provisional), date, generator informationComplies with waste management regulations and facilitates safe handling.
Storage Designated, secure, and ventilated areaMinimizes risk of accidental spills or exposure.
Final Disposal Method Collection by institutional EHS or licensed contractorEnsures compliance with all applicable environmental regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Step 1: Pre-Disposal cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Final Disposal start Start: Have this compound Waste assess Perform Hazard Assessment start->assess segregate Segregate Solid Waste assess->segregate container Select & Label Container segregate->container storage Store in Designated Area container->storage consult Consult Institutional EHS storage->consult end Arrange for Professional Disposal consult->end

Personal protective equipment for handling Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dammar-20(21)-en-3,24,25-triol. The following procedural guidance is based on best practices for handling similar triterpenoid (B12794562) compounds to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][3]Protects against splashes and airborne particles that could cause eye irritation or injury.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Prevents direct skin contact with the compound, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used.[1]
Body Protection A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1]Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or splash potential, a chemical-resistant suit offers more comprehensive protection.[1]
Respiratory Protection A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[1]Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.[1]

II. Operational Plan: Step-by-Step Handling Procedure

This compound is a natural triterpenoid product.[4][5][6] Adherence to the following handling and storage protocols is critical for minimizing exposure.

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

2. Donning PPE:

  • Before handling the compound, ensure all recommended PPE is worn correctly. The sequence for donning PPE is critical for safety.

cluster_ppe PPE Donning Sequence gown Lab Coat or Gown mask Respiratory Mask gown->mask Step-by-step goggles Goggles/Face Shield mask->goggles Step-by-step gloves Gloves goggles->gloves Step-by-step

PPE Donning Workflow

3. Compound Handling:

  • Weighing: When weighing the powdered form of the compound, do so in an enclosure or a fume hood to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • General Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

III. Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use designated, clearly labeled hazardous waste containers.

2. Disposal Procedure:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

cluster_disposal Chemical Waste Disposal Workflow start Chemical Handling Complete segregate Segregate Waste start->segregate container Place in Labeled Hazardous Waste Container segregate->container contact_ehs Contact EHS for Pickup container->contact_ehs end Proper Disposal contact_ehs->end

Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.